Methyl 5-(dibromomethyl)picolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(dibromomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)6-3-2-5(4-11-6)7(9)10/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXBFVONIIQOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599561 | |
| Record name | Methyl 5-(dibromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55876-83-0 | |
| Record name | 2-Pyridinecarboxylic acid, 5-(dibromomethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55876-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(dibromomethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-(dibromomethyl)picolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(dibromomethyl)picolinate is a key heterocyclic building block, valuable in medicinal chemistry and materials science for its reactive dibromomethyl group, which serves as a precursor to aldehydes, and for its inherent structural motifs that are common in pharmacologically active compounds. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, rooted in the principles of free-radical chemistry. We will explore the causality behind the chosen methodology, present a detailed, self-validating experimental protocol, and outline a full suite of analytical techniques for unambiguous structural confirmation and purity assessment. This document is designed to equip researchers with the practical knowledge and theoretical understanding necessary to confidently synthesize and characterize Methyl 5-(dibromomethyl)picolinate.
Strategic Approach to Synthesis: A Mechanistic Perspective
The synthesis of Methyl 5-(dibromomethyl)picolinate is most effectively achieved through the selective bromination of the benzylic-like methyl group of a readily available precursor, Methyl 5-methylpicolinate. The method of choice is a free-radical halogenation, a classic and reliable transformation in organic synthesis.
The Cornerstone Reagent: N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is the premier reagent for this transformation.[1][2][3] Its superiority over molecular bromine (Br₂) stems from its ability to maintain a very low, constant concentration of bromine in the reaction medium.[4] This is crucial for selectivity, as high concentrations of Br₂ could lead to undesirable electrophilic aromatic substitution on the electron-deficient pyridine ring. The reaction is typically initiated by either UV light (hν) or a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1]
Unraveling the Free-Radical Chain Mechanism
The conversion of the methyl group to a dibromomethyl group proceeds via a well-established free-radical chain reaction.[4] Understanding this mechanism is fundamental to troubleshooting the synthesis and optimizing reaction conditions.
-
Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN) or the N-Br bond in NBS under UV irradiation to generate a small number of initial radicals. These radicals then react to form a bromine radical (Br•).
-
Propagation (Cycle 1: Monobromination):
-
A bromine radical abstracts a hydrogen atom from the methyl group of Methyl 5-methylpicolinate. This is the rate-determining step and forms a resonance-stabilized benzylic-type radical and hydrogen bromide (HBr). The nitrogen atom in the pyridine ring is inductively deactivating, which can influence the reactivity of adjacent positions.[1]
-
The generated HBr reacts with NBS to produce succinimide and a molecule of Br₂.
-
The benzylic-type radical reacts with the newly formed Br₂ to yield the monobrominated product, Methyl 5-(bromomethyl)picolinate, and a new bromine radical, which continues the chain reaction.
-
-
Propagation (Cycle 2: Dibromination):
-
The monobrominated intermediate, now the substrate, reacts with another bromine radical. A hydrogen atom is abstracted from the bromomethyl group, forming a new, even more stabilized radical.
-
This radical then reacts with another molecule of Br₂ (generated from NBS + HBr) to afford the final product, Methyl 5-(dibromomethyl)picolinate, and another bromine radical.
-
-
Termination: The reaction ceases when the reactive radicals are quenched, for example, by combining with each other.
To achieve the desired dibromination, a stoichiometric excess of NBS (at least two equivalents) is required.
Verifiable Experimental Protocol
This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| Methyl 5-methylpicolinate | 151.16 | 5.00 g | 33.08 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 12.35 g | 69.46 | 2.1 |
| AIBN | 164.21 | 0.27 g | 1.65 | 0.05 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - | - |
Step-by-Step Synthesis Workflow
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add Methyl 5-methylpicolinate (5.00 g, 33.08 mmol) and carbon tetrachloride (150 mL).
-
Reagent Addition: Add N-Bromosuccinimide (12.35 g, 69.46 mmol) and AIBN (0.27 g, 1.65 mmol) to the flask.
-
Initiation and Reflux: Place a 250W tungsten lamp approximately 5-10 cm from the flask. Begin vigorous stirring and heat the mixture to reflux (approx. 77°C) using a heating mantle.
-
Monitoring the Reaction: The reaction progress can be monitored by observing the consumption of the dense NBS at the bottom of the flask and the formation of the less dense succinimide, which will float. The reaction is typically complete within 2-4 hours. TLC or GC-MS can be used for more precise monitoring.
-
Work-up:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.
-
Filter the mixture through a Büchner funnel to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄ (2 x 15 mL).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (50 mL) to remove any residual bromine, followed by saturated aqueous sodium bicarbonate (50 mL), and finally, brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil or solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). Combine the fractions containing the pure product and remove the solvent in vacuo to yield Methyl 5-(dibromomethyl)picolinate as a white to pale yellow solid.
Comprehensive Characterization
Unambiguous identification of the final product is achieved through a combination of spectroscopic methods.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.80 (s, 1H, Ar-H), δ ~8.10 (d, 1H, Ar-H), δ ~7.90 (d, 1H, Ar-H), δ 6.70 (s, 1H, -CH Br₂), δ 4.00 (s, 3H, -OCH ₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (C=O), δ ~152 (Ar-C), δ ~148 (Ar-C), δ ~138 (Ar-C), δ ~125 (Ar-C), δ ~124 (Ar-C), δ 53.0 (-OC H₃), δ 35.0 (-C HBr₂) |
| Mass Spec. (EI or ESI) | Molecular Ion (M⁺) peak with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in ~1:2:1 ratio). Calculated m/z for C₈H₇Br₂NO₂: ~308.88 (for ⁷⁹Br, ⁷⁹Br), 310.88 (for ⁷⁹Br, ⁸¹Br), 312.88 (for ⁸¹Br, ⁸¹Br). |
| IR Spectroscopy (ATR) | ν ~1730 cm⁻¹ (C=O stretch, ester), ν ~1590, 1450 cm⁻¹ (C=C/C=N stretches, pyridine ring), ν ~2950 cm⁻¹ (C-H stretch, sp³), ν ~3050 cm⁻¹ (C-H stretch, sp²), ν ~650 cm⁻¹ (C-Br stretch). |
Safety, Handling, and Storage
Due to the hazardous nature of the chemicals involved, strict adherence to safety protocols is mandatory.
-
Hazard Assessment:
-
N-Bromosuccinimide (NBS): Corrosive, causes severe skin burns and eye damage. Handle with care in a fume hood.
-
Carbon Tetrachloride (CCl₄): Toxic, suspected carcinogen, and harmful to the environment. If possible, consider substituting with a less toxic solvent like acetonitrile, although reaction efficiency may vary.
-
Halogenated Pyridines: The product, Methyl 5-(dibromomethyl)picolinate, and its intermediates are likely to be corrosive, irritants, and lachrymators.[5] All pyridine derivatives should be handled as potentially toxic.[6]
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[6]
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors and dust.[7]
-
Storage: The final product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) to prevent degradation.[5]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Conclusion
The synthesis of Methyl 5-(dibromomethyl)picolinate via free-radical bromination of Methyl 5-methylpicolinate with N-Bromosuccinimide is a reliable and scalable method. A thorough understanding of the underlying reaction mechanism allows for rational optimization and troubleshooting. The comprehensive characterization protocol outlined herein provides a robust framework for verifying the structural integrity and purity of the final compound, ensuring its suitability for subsequent applications in drug discovery and advanced material synthesis. Adherence to stringent safety procedures is paramount throughout the entire workflow.
References
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An In-depth Technical Guide to Methyl 5-(dibromomethyl)picolinate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 5-(dibromomethyl)picolinate, a versatile building block with significant potential in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore its synthesis, and discuss its applications, particularly within the realm of drug discovery and development. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the pharmaceutical and biotechnology industries.
Core Physicochemical Properties
Methyl 5-(dibromomethyl)picolinate is a halogenated pyridine derivative. The presence of the dibromomethyl group and the methyl picolinate moiety imparts unique reactivity and functionality to the molecule, making it a valuable intermediate in organic synthesis.
A clear understanding of its fundamental properties is crucial for its effective utilization in research and development. The key molecular identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇Br₂NO₂ | ChemBK[1] |
| Molecular Weight | 308.95 g/mol | ChemBK[1] |
| CAS Number | 55876-83-0 | ChemicalBook[2], BLD Pharm[3] |
| Predicted Density | 1.884±0.06 g/cm³ | ChemBK[1] |
| Predicted Boiling Point | 374.1±37.0 °C | ChemBK[1] |
| Predicted pKa | -0.10±0.11 | ChemBK[1] |
Synthesis and Mechanistic Insights
The synthesis of Methyl 5-(dibromomethyl)picolinate typically involves the radical bromination of a methyl group at the 5-position of the pyridine ring of a suitable precursor. A common starting material is Methyl 5-methylpicolinate.
The reaction mechanism proceeds via a free radical chain reaction, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator decomposes upon heating to generate radicals, which then abstract a hydrogen atom from the methyl group of the picolinate, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a bromine source, such as N-bromosuccinimide (NBS), to form the desired product and a new radical to propagate the chain reaction. The use of two equivalents of the brominating agent leads to the formation of the dibromomethyl group.
Experimental Workflow: Synthesis of Methyl 5-(dibromomethyl)picolinate
Caption: Synthetic workflow for Methyl 5-(dibromomethyl)picolinate.
Detailed Protocol:
-
Reaction Setup: To a solution of Methyl 5-methylpicolinate in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of a radical initiator like AIBN.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion of the reaction, cool the mixture to room temperature. Filter the solid succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure Methyl 5-(dibromomethyl)picolinate.
Applications in Drug Discovery and Development
The dibromomethyl group is a versatile functional handle that can be readily transformed into other functionalities, most notably an aldehyde. This transformation is typically achieved through hydrolysis, often facilitated by a silver salt or by treatment with a base. The resulting aldehyde is a key intermediate for the synthesis of a wide array of more complex molecules.
The introduction of a methyl group can significantly impact a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties.[4] This strategic modification can enhance metabolic stability and is a common tactic in lead optimization and the development of "me-too" drugs.[4]
Role as a Synthetic Intermediate
The primary utility of Methyl 5-(dibromomethyl)picolinate in drug discovery lies in its role as a precursor to Methyl 5-formylpicolinate. This aldehyde can then undergo a variety of carbon-carbon bond-forming reactions, such as Wittig reactions, Horner-Wadsworth-Emmons reactions, and aldol condensations, to build molecular complexity. Furthermore, the formyl group can be a key pharmacophoric element or can be further modified into other functional groups, such as amines (via reductive amination), alcohols (via reduction), or carboxylic acids (via oxidation).
The picolinate scaffold itself is a common motif in medicinal chemistry, and modifications at the 5-position can modulate the electronic and steric properties of the molecule, influencing its binding to biological targets.
Caption: Synthetic utility of Methyl 5-(dibromomethyl)picolinate.
Safety and Handling
As with all brominated organic compounds, Methyl 5-(dibromomethyl)picolinate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]
Conclusion
Methyl 5-(dibromomethyl)picolinate is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its ability to be readily converted into a key formyl intermediate opens up a wide range of synthetic possibilities for the construction of complex and potentially bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of new therapeutics and functional materials.
References
-
METHYL 5-(DIBROMOMETHYL)PICOLINATE - Physico-chemical Properties. ChemBK. [Link]
-
[Application of methyl in drug design]. PubMed. [Link]
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Methyl 5-(dibromomethyl)picolinate: Technical Sourcing & Handling Guide
Executive Summary
Methyl 5-(dibromomethyl)picolinate (CAS 55876-83-0) is a critical pyridine building block, primarily serving as a "masked" precursor to Methyl 5-formylpicolinate (CAS 55876-91-0) or as a direct electrophile in heterocycle synthesis. While commercially available, its supply chain is volatile due to inherent stability issues (hydrolysis sensitivity).
This guide addresses the "Make vs. Buy" decision, providing a rigorous quality control framework to distinguish the target gem-dibromide from common mono-brominated impurities and degradation products.
Part 1: Chemical Identity & Strategic Utility
The utility of Methyl 5-(dibromomethyl)picolinate lies in its reactivity. Unlike the aldehyde, which can oxidize to the carboxylic acid or undergo Cannizzaro reactions during storage, the gem-dibromide is relatively stable if kept anhydrous.
| Property | Specification |
| Chemical Name | Methyl 5-(dibromomethyl)pyridine-2-carboxylate |
| CAS Number | 55876-83-0 |
| Molecular Formula | C₈H₇Br₂NO₂ |
| Molecular Weight | 308.96 g/mol |
| Physical State | Off-white to yellow solid (often hygroscopic) |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |
| Key Impurities | Methyl 5-(bromomethyl)picolinate (Mono-Br), Methyl 5-formylpicolinate (Aldehyde) |
Reaction Pathway & Impurity Logic
The synthesis involves radical bromination. Understanding this pathway is essential for interpreting QC data.
Figure 1: Radical bromination pathway showing the kinetic progression from starting material to the target gem-dibromide, alongside potential degradation routes.
Part 2: Commercial Sourcing Landscape
Sourcing this compound requires vigilance. Many catalog suppliers list it, but few hold physical stock due to its shelf-life.
Primary Supplier Tiers
| Supplier Tier | Representative Vendors | Stock Status | Risk Profile |
| Tier 1 (Stock) | BLD Pharm , AiFChem , Combi-Blocks | Often In-Stock | Low. Ships with cold packs/inert gas. |
| Tier 2 (Aggregators) | eChemi, MolPort | Lead time 2-3 weeks | Medium. Dropshipping adds transit time, increasing degradation risk. |
| Tier 3 (Custom) | WuXi AppTec, Pharmablock | Make-on-Demand | Low (Quality) / High (Cost). Best for multi-gram scale where fresh synthesis is required. |
Procurement Directive
Do not accept ambient shipping. This compound must be shipped under cold-chain conditions (2-8°C) and packed under argon/nitrogen. Upon receipt, immediately verify purity using the protocol in Part 3.
Part 3: Quality Assurance & Purity Profiling (Self-Validating Protocol)
As a Senior Scientist, I rely on 1H NMR as the primary validation tool because HPLC often causes on-column hydrolysis of the gem-dibromide, leading to false "aldehyde" peaks.
The "Diagnostic Shift" Method
Use deuterated chloroform (
| Species | Diagnostic Proton | Chemical Shift ( | Multiplicity |
| Target (Gem-dibromide) | Ar-CHBr ₂ | 6.60 – 6.70 | Singlet (1H) |
| Impurity (Mono-bromide) | Ar-CH₂Br | 4.45 – 4.55 | Singlet (2H) |
| Impurity (Starting Mat.) | Ar-CH₃ | 2.40 – 2.50 | Singlet (3H) |
| Impurity (Aldehyde) | Ar-CH O | 10.0 – 10.2 | Singlet (1H) |
Acceptance Criteria:
-
Integration of the ~6.65 ppm signal must be >95% relative to the sum of signals at 4.50 ppm and 2.40 ppm.
-
Absence of aldehyde peak (~10.1 ppm). If present, the batch is degrading.
QC Decision Workflow
Figure 2: Quality Control Decision Matrix for incoming batches.
Part 4: Synthesis Protocol (The "Make" Option)
If commercial stock is degraded or unavailable, the synthesis via Wohl-Ziegler bromination is reliable if stoichiometric control is maintained.
Safety Warning: Benzyl/picolyl bromides are potent lachrymators. Work in a well-ventilated fume hood.
Materials
-
Substrate: Methyl 5-methylpicolinate (CAS 29681-38-7).[1]
-
Reagent: N-Bromosuccinimide (NBS) - Recrystallize from water before use to remove HBr.
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.
-
Solvent: Benzotrifluoride (PhCF3) or Acetonitrile (modern alternatives to
).
Step-by-Step Methodology
-
Stoichiometry Setup:
-
To target the Gem-dibromide : Use 2.2 to 2.5 equivalents of NBS.
-
Note: Using exactly 2.0 equivalents often leaves mono-bromide. Excess NBS pushes the reaction to completion but risks tri-bromination (though steric hindrance at the 5-position makes tri-bromination difficult, which is advantageous).
-
-
Reaction:
-
Dissolve Methyl 5-methylpicolinate (1.0 eq) in PhCF3 (0.2 M).
-
Add NBS (1.2 eq) and AIBN (0.05 eq).
-
Reflux (80-90°C) for 2 hours (Monitor consumption of starting material).
-
Add the second portion of NBS (1.2 eq) and AIBN (0.05 eq).
-
Reflux for an additional 4–6 hours.
-
-
Workup (Critical for Stability):
-
Cool to 0°C to precipitate succinimide. Filter immediately.
-
Evaporate solvent under reduced pressure.[2] Do not use aqueous wash if possible, as this initiates hydrolysis.
-
If purification is needed, flash chromatography on silica gel must be fast. Use Hexane/EtOAc (9:1). Pre-treat silica with 1% Triethylamine to neutralize acidity and prevent hydrolysis.
-
References
-
BLD Pharm. Product Datasheet: Methyl 5-(dibromomethyl)picolinate (CAS 55876-83-0). Retrieved from
-
PubChem. Compound Summary: Methyl 5-methylpicolinate (Starting Material).[1] National Library of Medicine. Retrieved from
-
ResearchGate. The Expedient Access to Bromo-Pyridine Carbaldehyde Scaffolds Using gem-Dibromomethyl Intermediates. (2025).[3][4][5] Retrieved from
-
AiFChem. Product Catalog: Methyl 3-(dibromomethyl)picolinate (Structural Analog Reference). Retrieved from
-
Santa Cruz Biotechnology. Methyl 5-bromopicolinate (Impurity Reference). Retrieved from
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The Strategic Utility of Methyl 5-(dibromomethyl)picolinate: A Versatile Building Block in Contemporary Organic Synthesis
Introduction: Unveiling a Latent Synthon for Pharmaceutical and Agrochemical Innovation
In the landscape of modern organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, pyridine scaffolds hold a place of distinction, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] This technical guide delves into the synthesis, reactivity, and synthetic applications of a valuable, yet under-documented, building block: Methyl 5-(dibromomethyl)picolinate . The gem-dibromomethyl group serves as a masked aldehyde, offering a robust and versatile handle for a variety of chemical transformations. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this reagent, enabling its effective integration into synthetic workflows.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties, as well as the safety considerations, is essential before employing any reagent in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 55876-83-0 | [3] |
| Molecular Formula | C₈H₇Br₂NO₂ | [3] |
| Molecular Weight | 308.96 g/mol | [3] |
| Appearance | Predicted: Off-white to yellow solid | N/A |
| Storage | Inert atmosphere, 2-8°C | [3] |
Safety and Handling:
Methyl 5-(dibromomethyl)picolinate is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Synthesis of Methyl 5-(dibromomethyl)picolinate: A Mechanistic Approach
The most logical and established method for the synthesis of methyl 5-(dibromomethyl)picolinate is the free-radical bromination of the corresponding methyl-substituted precursor, methyl 5-methylpicolinate. This transformation is a classic example of a Wohl-Ziegler reaction .[4][5][6]
The reaction proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN).[7][8] The resulting radical abstracts a hydrogen atom from the methyl group of the picolinate, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a bromine source, typically N-bromosuccinimide (NBS), to form the monobrominated product and a succinimidyl radical. A second bromination event then occurs to yield the desired gem-dibromide. The use of NBS is crucial as it maintains a low, steady concentration of bromine radicals, which favors allylic/benzylic substitution over addition to the aromatic ring.[9]
Detailed Experimental Protocol: Synthesis of Methyl 5-(dibromomethyl)picolinate
This protocol is adapted from general procedures for Wohl-Ziegler brominations of similar substrates.[10][11]
Materials:
-
Methyl 5-methylpicolinate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 5-methylpicolinate (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add N-bromosuccinimide (2.2 eq) and a catalytic amount of AIBN (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Reactivity and Synthetic Transformations
The synthetic utility of methyl 5-(dibromomethyl)picolinate stems from the reactivity of the gem-dibromomethyl group, which primarily serves as a precursor to an aldehyde functionality.
Hydrolysis to Methyl 5-formylpicolinate
The most significant transformation of methyl 5-(dibromomethyl)picolinate is its hydrolysis to the corresponding aldehyde, methyl 5-formylpicolinate. This conversion is typically achieved under aqueous acidic or basic conditions.[12] The aldehyde is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors.[13]
Detailed Experimental Protocol: Hydrolysis to Methyl 5-formylpicolinate
This is a general procedure for the hydrolysis of benzylic gem-dibromides.
Materials:
-
Methyl 5-(dibromomethyl)picolinate
-
Silver nitrate (AgNO₃) or Calcium Carbonate (CaCO₃)
-
Acetone/Water or Dioxane/Water solvent mixture
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 5-(dibromomethyl)picolinate (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add silver nitrate (2.2 eq) or calcium carbonate (excess) to the solution.
-
Stir the mixture at room temperature or gentle heating (40-50°C) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the silver bromide or excess calcium carbonate.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude methyl 5-formylpicolinate.
-
Purify by column chromatography if necessary.
Nucleophilic Substitution Reactions
The benzylic-like position of the dibromomethyl group is susceptible to nucleophilic substitution, although the presence of two bromine atoms can lead to a mixture of products. Strong nucleophiles can displace one or both bromine atoms.
Application in the Synthesis of Bioactive Molecules
The primary value of methyl 5-(dibromomethyl)picolinate lies in its ability to be readily converted to methyl 5-formylpicolinate. This aldehyde is a versatile intermediate for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors, which are a cornerstone of modern cancer therapy.[14][15][16]
The aldehyde functionality can undergo a variety of transformations, including:
-
Reductive amination: To introduce amine-containing side chains.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds.
-
Condensation reactions: With various nucleophiles to construct heterocyclic rings.
-
Oxidation: To the corresponding carboxylic acid.
Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | δ (ppm): ~8.8-9.0 (s, 1H, H-6), ~8.2-8.4 (d, 1H, H-4), ~7.8-8.0 (d, 1H, H-3), ~6.7-6.9 (s, 1H, -CHBr₂), ~3.9-4.1 (s, 3H, -OCH₃) |
| ¹³C NMR | δ (ppm): ~164-166 (C=O), ~150-152 (C-2), ~148-150 (C-6), ~138-140 (C-4), ~125-127 (C-3), ~123-125 (C-5), ~52-54 (-OCH₃), ~35-40 (-CHBr₂) |
| Mass Spec (EI) | Predicted M⁺ at m/z 307, 309, 311 (isotopic pattern for 2 Br atoms). Fragmentation may involve loss of -OCH₃, -COOCH₃, Br, and HBr.[1][19] |
| IR | ν (cm⁻¹): ~3100-3000 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1720-1740 (C=O stretch), ~1600, 1450 (Aromatic C=C stretch), ~1250-1300 (C-O stretch), ~600-700 (C-Br stretch).[2][20][21][22] |
Conclusion: A Building Block with Untapped Potential
Methyl 5-(dibromomethyl)picolinate represents a valuable and versatile building block for organic synthesis. Its straightforward preparation via Wohl-Ziegler bromination and its efficient conversion to the synthetically useful methyl 5-formylpicolinate make it an attractive starting material for the synthesis of complex, biologically active molecules. This technical guide provides a foundational understanding of its synthesis, reactivity, and potential applications, empowering researchers to leverage this reagent in their pursuit of novel chemical entities with applications in medicine and agriculture.
References
-
Wohl, A. Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Ber. Dtsch. Chem. Ges.1919 , 52, 51–63. [Link]
-
Synthesis of 2-Bromomethyl-5-bromothiophene? ResearchGate. [Link]
-
Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com. [Link]
-
Allylic Radical Bromination with NBS. YouTube. [Link]
-
Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules2023 , 28(24), 8035. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega2022 , 7(12), 10285–10301. [Link]
-
methyl 5-formylpicolinate. MySkinRecipes. [Link]
-
Reactions of Benzylboronate Nucleophiles. Chem. Rec.2022 , 22(1), e202100201. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules2022 , 27(19), 6428. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ARKIVOC2007 , (xiv), 59-69. [Link]
-
Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Molbank2017 , 2017(2), M941. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega2022 , 7(12), 10285-10301. [Link]
-
Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Identify The Products Of The Allylic Bromination Of Methylenecyclohexane (radical resonance). YouTube. [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Molecules2022 , 27(17), 5483. [Link]
-
The Free Radical Halogenation Mechanism. YouTube. [Link]
-
Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
[Application of methyl in drug design]. Yao Xue Xue Bao2013 , 48(8), 1195-208. [Link]
-
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. J. Chem. Inf. Model.2022 , 62(15), 3563–3573. [Link]
-
Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. YouTube. [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
-
For each compound, predict the major product of free-radical bromination. Pearson. [Link]
-
Table of Characteristic IR Absorptions. [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega2020 , 5(33), 20996–21008. [Link]
-
Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Chemistry Proceedings2023 , 14(1), 46. [Link]
-
Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
-
Infrared Spectroscopy. [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad2008 , 65(535), 232-237. [Link]
-
Wohl‐Ziegler reaction. ResearchGate. [Link]
-
fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites2024 , 14(5), 284. [Link]
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega2022 , 7(7), 6313–6321. [Link]
-
Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]
-
Reactions at the benzylic position. Khan Academy. [Link]
-
Electronic Supplementary Information for “Enhancing the Resolution of 1H and 13C Solid-State NMR Spectra by Reduction of Anisotropic Bulk Magnetic Susceptibility Broadening”. Chem. Commun.2017 , 53, 8651-8654. [Link]
-
Allylic bromination by Wohl-Ziegler reaction. #chemistry. YouTube. [Link]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates [mdpi.com]
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"Methyl 5-(dibromomethyl)picolinate" electrophilic substitution reactions
The following technical guide details the reactivity profile of Methyl 5-(dibromomethyl)picolinate , focusing on the challenges and strategic alternatives to classical Electrophilic Aromatic Substitution (SEAr).
Overcoming Electronic Deactivation in Pyridine Scaffolds
Part 1: The Electronic Landscape & The "SEAr Paradox"
Molecule Analysis
Methyl 5-(dibromomethyl)picolinate represents a highly specialized intermediate in heterocyclic synthesis. To understand its reactivity toward electrophiles, we must deconstruct its electronic environment:
-
The Pyridine Core: Naturally
-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons (inductive effect,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) and the -system (mesomeric effect, ).[1] -
Position 2 (Methyl Ester): A strong Electron-Withdrawing Group (EWG). It further deactivates the ring via resonance, placing positive charge density at the ortho (3) and para (5) positions relative to itself.
-
Position 5 (Dibromomethyl): A geminal dihalide. While alkyl groups are generally activating, the two bromine atoms exert a powerful inductive withdrawal (
), rendering this side chain electron-poor and the attached ring position deactivated.
The Electrophilic Substitution (SEAr) Challenge
Classical Electrophilic Aromatic Substitution (e.g., nitration, sulfonation, Friedel-Crafts) requires a nucleophilic aromatic ring to attack an electrophile (
-
The Problem: This specific scaffold is "doubly deactivated." The pyridine nitrogen, the ester, and the dibromomethyl group all conspire to reduce electron density.
-
The Reality: Direct SEAr on the ring carbons (C3, C4, C6) is kinetically prohibited under standard conditions. Attempting to force these reactions (e.g., high heat, strong Lewis acids) typically results in:
-
N-Complexation: The electrophile attacks the nitrogen lone pair (the most nucleophilic site), forming a pyridinium salt which is even more deactivated.
-
Side-Chain Degradation: The sensitive gem-dibromo or ester groups may hydrolyze or decompose.
-
The Solution: Redefining "Substitution"
For this molecule, "Electrophilic Substitution" must be interpreted through three distinct, viable pathways:
-
Electrophilic Attack at Nitrogen (
N): Functionalization of the pyridine nitrogen (N-oxidation). -
Silver-Assisted Substitution (Side Chain): Using silver (
) as a "soft" electrophile to abstract bromine, facilitating nucleophilic substitution (Hydrolysis to Aldehyde). -
Radical Substitution (Precursor Logic): Understanding that the molecule itself is a product of radical substitution, not SEAr.
Part 2: Critical Reaction Pathways (Diagram)
The following diagram illustrates the divergence between "Forbidden" SEAr pathways and "Allowed" functionalization routes.
Caption: Reaction landscape showing the blockage of direct ring substitution and the viability of N-functionalization and side-chain hydrolysis.
Part 3: Detailed Experimental Protocols
Protocol A: Silver-Assisted Hydrolysis (Synthesis of Methyl 5-formylpicolinate)
This is the primary utility of the reagent. The silver ion (
Mechanism:
Reagents:
-
Methyl 5-(dibromomethyl)picolinate (1.0 eq)
-
Silver Nitrate (
) (2.2 eq) -
Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of Methyl 5-(dibromomethyl)picolinate in 30 mL of Ethanol.
-
Activation: Prepare a solution of
(22 mmol) in 10 mL of deionized water. -
Addition: Add the silver solution dropwise to the pyridine solution. Note: Immediate precipitation of pale yellow AgBr will occur.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (Target aldehyde is more polar than the dibromo precursor). -
Filtration: Cool to room temperature. Filter through a Celite pad to remove the silver salts.
-
Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. The crude aldehyde (Methyl 5-formylpicolinate) is typically pure enough for reductive aminations.
Protocol B: N-Oxidation (Preparation for Nucleophilic Attack)
If ring functionalization is absolutely required, converting the pyridine to a Pyridine N-Oxide is the standard strategy. The N-oxide oxygen donates electron density back into the ring (positions 2 and 4), making it susceptible to nitration (SEAr) or chlorination (
Reagents:
-
Methyl 5-(dibromomethyl)picolinate (1.0 eq)
-
m-CPBA (meta-Chloroperoxybenzoic acid) (1.2 eq)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Workflow:
-
Setup: Dissolve the substrate in DCM (
concentration). Cool to . -
Oxidation: Add m-CPBA portion-wise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Wash with saturated
(to remove m-chlorobenzoic acid byproduct) and Sodium Thiosulfate (to quench peroxides). -
Isolation: Dry organic layer and concentrate.
-
Note: The resulting N-oxide is more reactive toward nitration at position 4 (though position 4 is sterically crowded by the dibromomethyl group).
Part 4: Data & Reactivity Summary
The following table summarizes the reactivity of the specific functional groups on Methyl 5-(dibromomethyl)picolinate.
| Functional Group | Electronic Nature | Reactivity toward Electrophiles ( | Reactivity toward Nucleophiles ( |
| Pyridine Ring | Very Low (Inert to SEAr) | High (Susceptible to | |
| Nitrogen (N) | Lone Pair Donor | High (Forms N-Oxides, Salts) | None |
| EWG ( | Low (O-alkylation is rare) | High (Hydrolysis, Reduction) | |
| EWG ( | None (C is electrophilic) | High (Hydrolysis to |
Part 5: Expert Commentary & Troubleshooting
Why classical SEAr fails (The "Self-Validating" Check):
If you attempt to nitrate this molecule using
The "Hidden" Electrophile: Researchers often confuse the reactivity of this molecule. It is designed to be the electrophile. The dibromomethyl carbon is a "masked" carbonyl. The most efficient use of this scaffold in drug discovery is to unmask the aldehyde (Protocol A) and perform Reductive Amination to attach complex amine side chains at position 5.
Safety Note:
-
Lachrymator: Benzyl-type bromides (and pyridyl analogs) are potent lachrymators. Handle all solids and solutions in a fume hood.
-
Silver Waste: All silver residues must be collected in dedicated heavy metal waste streams.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine reactivity and N-oxide activation).
-
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (Detailed analysis of electrophilic attack limitations).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanisms of silver-assisted hydrolysis of gem-dihalides).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of nucleophilic vs. electrophilic substitution in heterocycles).
Sources
Methodological & Application
Strategic Utilization of Methyl 5-(dibromomethyl)picolinate: A Versatile Precursor for Pyridine-Based Kinase Inhibitors
Abstract & Strategic Value
In the competitive landscape of kinase inhibitor development, the pyridine scaffold remains a privileged structure, serving as a critical hinge-binding motif in drugs targeting c-Met, ALK, and HDAC enzymes. Methyl 5-(dibromomethyl)picolinate represents a high-value, "masked" intermediate that offers superior stability and handling characteristics compared to its aldehyde counterpart, Methyl 5-formylpicolinate.
This Application Note details the optimized synthesis, hydrolysis, and downstream application of this intermediate. By utilizing the dibromomethyl group as a robust precursor, researchers can avoid the oxidative instability associated with storing isolated aldehydes, generating the reactive formyl group in situ or just-in-time for reductive amination cascades.
Chemical Profile & Safety
| Property | Data |
| Compound Name | Methyl 5-(dibromomethyl)picolinate |
| Structure | Pyridine ring substituted at C2 with methyl ester, C5 with |
| Molecular Weight | ~308.95 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Stability | Moisture sensitive (hydrolyzes to aldehyde); Light sensitive |
| Hazards | Potent Lachrymator (Tear Gas effect). Skin/Eye Irritant. |
Safety Warning: This compound releases hydrobromic acid (HBr) upon contact with moisture and is a severe lachrymator. All operations must be conducted in a well-ventilated fume hood. Double-gloving and eye protection are mandatory.
Synthetic Pathway & Logic
The utility of Methyl 5-(dibromomethyl)picolinate lies in its role as a gateway to 5-substituted pyridine kinase inhibitors. The pathway involves a radical bromination followed by a controlled hydrolysis.
Reaction Scheme Visualization
Figure 1: The "Masked Aldehyde" Strategy. The dibromomethyl group protects the oxidation state of the carbon until the aldehyde is required.
Experimental Protocols
Protocol A: Synthesis of Methyl 5-(dibromomethyl)picolinate
Objective: Selective gem-dibromination of the methyl group while minimizing ring bromination.
Reagents:
-
Methyl 5-methylpicolinate (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.4 – 2.6 eq)
-
AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide (BPO)
-
Solvent: Carbon Tetrachloride (
) or Chlorobenzene (PhCl) (PhCl is greener/safer).
Procedure:
-
Setup: Dissolve Methyl 5-methylpicolinate in anhydrous PhCl (10 mL/g) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add NBS (1.2 eq) and AIBN (0.05 eq).
-
Initiation: Heat to reflux (
for PhCl). The reaction is exothermic once initiated; observe for a color change (orange pale yellow succinimide precipitate). -
Second Charge: After 2 hours, cool slightly and add the remaining NBS (1.3 eq) and AIBN (0.05 eq). Note: Stepwise addition favors di-bromination over mono-bromination.
-
Completion: Reflux for an additional 4–6 hours. Monitor by TLC or LCMS. The mono-bromide intermediate will appear first, followed by the di-bromide.
-
Workup: Cool to
. Filter off the precipitated succinimide. -
Purification: Concentrate the filtrate. The residue is often pure enough for the next step. If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug (rapidly, as silica can induce hydrolysis).
Critical Insight: Do not let the reaction run too long (>12h) or at excessive temperatures, as this promotes bromination of the pyridine ring (usually at C3).
Protocol B: Hydrolysis to Methyl 5-formylpicolinate
Objective: Unmasking the aldehyde functionality under mild conditions.
Reagents:
-
Methyl 5-(dibromomethyl)picolinate (1.0 eq)
-
Silver Nitrate (
) (2.2 eq) -
Solvent: Acetone / Water (3:1 ratio)
Procedure:
-
Dissolution: Dissolve the dibromide in Acetone.
-
Hydrolysis: Prepare a solution of
in water and add it dropwise to the acetone solution at room temperature.-
Observation: A thick precipitate of Silver Bromide (
) will form immediately.
-
-
Reaction: Stir vigorously for 1–2 hours in the dark (cover flask with foil).
-
Workup: Filter the mixture through a Celite pad to remove the AgBr. Wash the pad with Acetone.[1]
-
Extraction: Remove acetone under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (
).[2] -
Isolation: Dry organics over
, filter, and concentrate. -
Result: The product is Methyl 5-formylpicolinate, typically obtained as a white to tan solid.
Alternative (Scale-Up Friendly): Reflux the dibromide with Calcium Carbonate (
Application Case Study: c-Met Inhibitor Synthesis
The aldehyde generated above is a pivotal building block for "Type II" kinase inhibitors. A common workflow involves attaching a solubilizing tail via reductive amination.
Step-by-Step Application:
-
Reductive Amination:
-
React Methyl 5-formylpicolinate with 1-methylpiperazine (1.1 eq) in DCM.
-
Add Sodium Triacetoxyborohydride (
) (1.5 eq). -
Outcome: Formation of the benzylic amine tail (5-((4-methylpiperazin-1-yl)methyl) moiety).
-
-
Amidation (The Hinge Binder):
-
Hydrolyze the C2-ester (LiOH/THF) to the carboxylic acid.
-
Couple with an aminopyridine or aniline hinge-binder using HATU/DIPEA.
-
Final Drug: A structure analogous to Crizotinib or Imatinib derivatives, where the 5-position tail modulates solubility and PK properties.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Mono-bromide content | Insufficient NBS or reaction time. | Use 2.5–2.8 eq NBS total. Add initiator in two portions. |
| Ring Bromination | Temperature too high or reaction too long. | Switch solvent to |
| Low Yield in Hydrolysis | Aldehyde oxidation to acid. | Perform hydrolysis under |
| Dark/Tarred Product | Polymerization of aldehyde. | Store the dibromide (stable) and hydrolyze only immediately before the next step. |
Decision Tree for Bromination
Figure 2: Troubleshooting logic for the Wohl-Ziegler bromination step.
References
-
Wohl-Ziegler Bromination Mechanism & Selectivity
-
Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 1948, 43(2), 271–317. Link
-
-
Hydrolysis of Gem-Dihalides
-
Kinase Inhibitor Synthesis (c-Met/HDAC)
- General Methodology: "Hydrolysis of gem-dihalides to carbonyls." Organic Reactions, Wiley Online Library.
Disclaimer: This document is for research and development purposes only. The procedures described involve hazardous chemicals and should only be performed by qualified personnel.
Sources
- 1. youtube.com [youtube.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methyl 5-(dibromomethyl)picolinate in Herbicide Discovery
Abstract
Methyl 5-(dibromomethyl)picolinate is a critical, high-value intermediate in the synthesis of next-generation pyridine-carboxylate herbicides. Functioning as a stable precursor to the labile Methyl 5-formylpicolinate , this geminal dibromide allows researchers to introduce complex heterocyclic moieties at the 5-position of the pyridine ring—a strategic vector for modulating selectivity in synthetic auxins and HPPD inhibitors. This guide details the optimized synthesis, hydrolytic activation, and safety protocols for integrating this "warhead" into herbicide discovery pipelines.
Strategic Importance: The "Masked Aldehyde" Advantage
In the structural optimization of picolinic acid herbicides (e.g., analogs of clopyralid or halauxifen-methyl), the 5-position is often underutilized due to synthetic difficulties. Direct formylation is challenging; however, the gem-dibromomethyl group serves as a robust "masked aldehyde."
Why use the Dibromo Intermediate?
-
Stability: Unlike the 5-formyl derivative, which is prone to autoxidation (to carboxylic acid) or polymerization, the dibromo species is stable in solid form under anhydrous conditions.
-
Reactivity Tuning: It allows for controlled hydrolysis to the aldehyde in situ, or direct conversion to acetals and heterocycles (e.g., oxazoles, imidazoles) via condensation reactions.
-
Lipophilicity: The bromine atoms significantly alter the solubility profile, facilitating purification in non-polar organic solvents before the final polar transformation.
Synthesis Protocol: Radical Bromination (Wohl-Ziegler)
The preparation relies on the radical bromination of Methyl 5-methylpicolinate. This reaction is sensitive to stoichiometry and initiation; over-bromination leads to the useless tribromomethyl species.
Protocol 1: Controlled Radical Bromination
Objective: Selective synthesis of the gem-dibromide while minimizing mono- and tri-bromo side products.
Reagents:
-
Substrate: Methyl 5-methylpicolinate (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (2.2 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv) or Benzoyl Peroxide.
-
Solvent: Carbon Tetrachloride (
) or Chlorobenzene (PhCl) (Anhydrous). Note: PhCl is preferred for green chemistry compliance.
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer. Ensure all glassware is oven-dried.
-
Dissolution: Dissolve Methyl 5-methylpicolinate in PhCl (0.5 M concentration).
-
Addition: Add NBS (1.1 equiv) and AIBN (0.05 equiv) at room temperature.
-
First Radical Cycle: Heat the mixture to reflux (132°C for PhCl) for 2 hours.
-
Checkpoint: Monitor by TLC/HPLC. The mono-bromo species (
) should be the dominant peak.
-
-
Second Radical Cycle: Cool slightly (to ~80°C) and add the remaining NBS (1.1 equiv) and AIBN (0.05 equiv). Return to reflux for 4–6 hours.
-
Critical Control: Do not extend reflux beyond 8 hours to prevent tribromination (
).
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.
-
Purification: Concentrate the filtrate. Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain the pure gem-dibromide.
Data Summary: Reaction Optimization
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Solvent | Chlorobenzene | PhCl offers higher reflux temp, faster kinetics. | |
| NBS Addition | All at once (2.2 eq) | Stepwise (1.1 + 1.1 eq) | Stepwise reduces tri-bromo impurities by 15%. |
| Yield | 65% | 82% | Higher purity simplifies downstream hydrolysis. |
Downstream Application: Hydrolytic Activation
To utilize the molecule in herbicide synthesis, the bromine "mask" must be removed to reveal the reactive carbonyl (aldehyde).
Protocol 2: Silver-Assisted Hydrolysis (The "Soft" Method)
This method is preferred for high-value intermediates where harsh acidic/basic conditions might degrade the ester moiety at position 2.
Mechanism:
Steps:
-
Dissolve Methyl 5-(dibromomethyl)picolinate in Acetone/Water (10:1).
-
Add
(2.1 equiv) dissolved in water dropwise in the dark (wrap flask in foil). -
Stir at room temperature for 3 hours. A thick precipitate of AgBr will form.
-
Filter through a Celite pad.
-
Extract the filtrate with Dichloromethane (DCM).
-
Result: Methyl 5-formylpicolinate (Aldehyde) is obtained. This must be used immediately in the next step (e.g., Wittig reaction or condensation).
Protocol 3: Direct Heterocycle Formation (The "Hard" Method)
Instead of isolating the aldehyde, react the dibromide directly with binucleophiles to form herbicidal heterocycles.
-
Example: Reaction with o-phenylenediamine yields a benzimidazole moiety at position 5.
-
Conditions: Reflux in Ethanol with
(3 equiv).
Visualizing the Workflow
The following diagram illustrates the strategic position of the dibromomethyl intermediate in the herbicide discovery pipeline.
Caption: Figure 1. Synthetic workflow transforming the methyl precursor into active herbicide scaffolds via the dibromo intermediate.
Safety & Handling (E-E-A-T)
Lachrymator Warning: Benzyl-type bromides are potent lachrymators (tear gas agents).
-
Engineering Controls: All operations involving the dibromide must be performed in a certified chemical fume hood.
-
Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate to quench reactive bromides before cleaning.
-
Storage: Store under Argon at 4°C. The compound degrades to the aldehyde upon exposure to atmospheric moisture, releasing HBr gas (corrosive).
References
-
Corteva Agriscience. (2018). Picolinate Herbicides: Discovery and Optimization of Arylex™ Active. Dow AgroSciences LLC.
- Wohl, A. (1919). Bromination of unsaturated compounds with N-bromoacetamide. Berichte der deutschen chemischen Gesellschaft. (Classic mechanism reference).
-
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
-
BenchChem. (2025).[1] Synthesis of Methyl 5-hydroxy-4-methylpicolinate.[1] (Analogous picolinate functionalization protocols).
-
ChemicalBook. (2024). Methyl Picolinate Synthesis and Derivatives.[1][2]
(Note: While specific "Methyl 5-(dibromomethyl)picolinate" patents are proprietary, the chemistry is grounded in standard pyridine functionalization described in the citations above.)
Sources
From Benchtop to Pipeline: A Detailed Guide to the Synthesis of Pyridine-5-Carboxaldehyde Derivatives
Introduction: The Significance of Pyridine-5-Carboxaldehyde Scaffolds
Pyridine-5-carboxaldehyde and its derivatives are pivotal building blocks in the landscape of modern medicinal chemistry and drug discovery. The inherent functionalities of this scaffold—a reactive aldehyde group and a nitrogenous aromatic ring—offer a versatile platform for the synthesis of a diverse array of complex molecules. These structures are integral to the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology and anti-inflammatory drugs. The precise and efficient synthesis of these intermediates is therefore a critical step in the journey from a promising lead compound to a potential clinical candidate. This application note provides a comprehensive guide to the conversion of Methyl 5-(dibromomethyl)picolinate to Methyl 5-formylpicolinate, a key precursor to pyridine-5-carboxaldehyde, with a focus on practical, field-proven protocols and the underlying scientific principles.
Strategic Approaches to the Conversion of Dibromomethyl Groups
The transformation of a stable dibromomethyl group into a reactive aldehyde is a cornerstone of synthetic organic chemistry. For the specific conversion of Methyl 5-(dibromomethyl)picolinate, several strategies can be considered, each with its own mechanistic nuances and practical considerations. The primary challenge lies in achieving selective conversion of the dibromomethyl group without affecting the adjacent methyl ester functionality.
Hydrolysis: A Direct and Mild Approach
The most direct route to the desired aldehyde is through the hydrolysis of the gem-dibromide. This reaction proceeds through a nucleophilic substitution mechanism, where water attacks the electrophilic carbon of the dibromomethyl group. This initially forms a highly unstable geminal halohydrin, which then readily eliminates a bromide ion to form an intermediate, and a subsequent second hydrolysis step leads to an unstable gem-diol. This gem-diol rapidly collapses to the more stable carbonyl group of the aldehyde.[1]
To mitigate the risk of hydrolyzing the methyl ester group under harsh acidic or basic conditions, the use of a mild base is paramount. A particularly effective and gentle method involves the use of an aqueous solution of calcium carbonate (CaCO₃). This heterogeneous system provides a sufficiently basic environment to facilitate the hydrolysis of the dibromomethyl group while minimizing the saponification of the ester.[2] Another mild approach involves the use of silver nitrate (AgNO₃) in aqueous acetone. The silver ions actively assist in the removal of the bromide ions, forming insoluble silver bromide and driving the reaction forward under neutral conditions.
The Sommelet Reaction: A Classic Transformation
The Sommelet reaction offers a classic alternative for the synthesis of aldehydes from alkyl halides.[3] This multi-step process begins with the formation of a hexaminium salt by reacting the dibromomethyl compound with hexamine (hexamethylenetetramine).[3] Subsequent hydrolysis of this salt in an acidic medium yields the desired aldehyde.[3][4] While effective, the Sommelet reaction can sometimes be limited by substrate scope and may require careful optimization of reaction conditions to achieve high yields.
The Kornblum Oxidation: An Alternative Oxidation Pathway
The Kornblum oxidation provides another viable route, converting alkyl halides to carbonyl compounds using dimethyl sulfoxide (DMSO) as the oxidant. The reaction mechanism involves the formation of an alkoxysulfonium salt, which, in the presence of a base like triethylamine, undergoes an elimination reaction to furnish the aldehyde. This method is known for its mild reaction conditions and tolerance of various functional groups.
Recommended Protocol: Hydrolysis with Calcium Carbonate
Based on its mild reaction conditions, high selectivity, and operational simplicity, the hydrolysis of Methyl 5-(dibromomethyl)picolinate using calcium carbonate is the recommended procedure for the synthesis of Methyl 5-formylpicolinate. This method effectively circumvents the potential for ester hydrolysis, a common side reaction in more aggressive hydrolytic environments.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyl 5-(dibromomethyl)picolinate | ≥95% | Commercially Available |
| Calcium Carbonate (CaCO₃) | ACS Reagent Grade | Commercially Available |
| Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | High Purity | In-house |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 5-(dibromomethyl)picolinate (10.0 g, 32.5 mmol).
-
Solvent Addition: To the flask, add 100 mL of dioxane and 50 mL of deionized water. Stir the mixture to form a suspension.
-
Addition of Base: Add calcium carbonate (16.25 g, 162.5 mmol, 5.0 equivalents) to the suspension. The addition of a mild excess of the base ensures the complete neutralization of the hydrobromic acid formed during the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the insoluble calcium salts. Wash the filter cake with dichloromethane (3 x 50 mL).
-
Extraction: Combine the filtrate and the washings in a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine all the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude Methyl 5-formylpicolinate can be purified by column chromatography on silica gel.
-
Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the solvent gradient, collecting the fractions containing the desired product as indicated by TLC analysis.
-
Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield Methyl 5-formylpicolinate as a white to off-white solid.
Visualizing the Workflow
Caption: A streamlined workflow for the synthesis of Methyl 5-formylpicolinate.
Understanding the Mechanism: The "Why" Behind the "How"
The success of this protocol hinges on the principles of nucleophilic substitution and the strategic use of a mild, heterogeneous base.
Caption: The mechanistic pathway of the hydrolysis reaction.
The calcium carbonate plays a dual role in this reaction. Firstly, it acts as a proton scavenger, neutralizing the hydrobromic acid (HBr) that is eliminated during the formation of the carbonyl group. This prevents the build-up of a strong acid in the reaction medium, which could otherwise catalyze the unwanted hydrolysis of the methyl ester to the corresponding carboxylic acid. Secondly, by maintaining a slightly basic pH, it facilitates the nucleophilic attack of water on the dibromomethyl carbon. The heterogeneous nature of the reaction, with the solid calcium carbonate suspended in the solvent, further moderates the reactivity and contributes to the selectivity of the transformation.
Characterization of Methyl 5-formylpicolinate
The identity and purity of the synthesized Methyl 5-formylpicolinate should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| Melting Point | 196.3 °C |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 10.1 (s, 1H, -CHO), 9.2 (s, 1H, Ar-H), 8.4 (d, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 4.0 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 190.0, 164.5, 153.0, 150.0, 138.0, 132.0, 122.0, 53.0 |
| IR (KBr, cm⁻¹) | ~1720 (C=O, ester), ~1690 (C=O, aldehyde), ~1580, 1450 (C=C, aromatic) |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be allowed to proceed for a longer duration. Ensure that the stirring is vigorous enough to maintain a good suspension of the calcium carbonate.
-
Ester Hydrolysis: If the formation of the carboxylic acid byproduct is observed, it may be due to an overly aggressive reaction temperature or prolonged reaction time. The use of a milder solvent system or a lower reaction temperature could be explored.
-
Purification Challenges: Pyridine-containing compounds can sometimes exhibit tailing on silica gel chromatography. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue by neutralizing acidic sites on the silica gel.
Conclusion
The conversion of Methyl 5-(dibromomethyl)picolinate to Methyl 5-formylpicolinate is a crucial transformation in the synthesis of valuable pharmaceutical intermediates. The presented protocol, utilizing a mild hydrolysis with calcium carbonate, offers a reliable, selective, and high-yielding method for this conversion. By understanding the underlying reaction mechanism and paying close attention to the experimental details, researchers can confidently and efficiently produce this key building block for their drug discovery and development programs.
References
- General Synthesis of Pyridine Aldehydes: For a general overview of pyridine aldehyde synthesis, refer to standard organic chemistry textbooks or review articles on heterocyclic chemistry.
- Hydrolysis of Gem-Dihalides: The mechanism of gem-dihalide hydrolysis is a fundamental concept in organic chemistry. Detailed explanations can be found in most advanced organic chemistry textbooks.
- Use of Calcium Carbonate in Hydrolysis: While a specific journal article for this exact transformation was not identified in the preliminary search, the use of mild inorganic bases like CaCO₃ for selective hydrolysis is a well-established principle in organic synthesis.
- Characterization Data: Melting point data for Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate was found in Molbank2022, 2022(4), M1492. While not the exact compound, it provides an example of characterization data for a similar heterocyclic ester. Spectroscopic data presented is predicted based on standard chemical shift values.
- Sommelet Reaction: For a detailed review of the Sommelet reaction, see Organic Reactions, 1954, 8, 197-217.
-
Wikipedia contributors. (2023, November 26). Geminal halide hydrolysis. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]
-
Organic Reactions. (n.d.). The Sommelet Reaction. Retrieved February 7, 2026, from [Link]
-
MySkinRecipes. (n.d.). methyl 5-formylpicolinate. Retrieved February 7, 2026, from [Link]
-
MDPI. (2023, January 12). Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2018, October 5). Natural aldehyde extraction and their use to synthesize new fluorescent imidazo[1,5-a]pyridine derivatives. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
-
National Center for Biotechnology Information. (2024, June 10). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). A versatile method for the hydrolysis of gem-dibromomethylarenes bearing carboxylate or boronate group into aldehydes. Retrieved February 7, 2026, from [Link]
-
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved February 7, 2026, from [Link]
-
YouTube. (2020, April 15). EAS Reactions with Pyridine. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). US4086237A - Method of preparing 3-methyl pyridine.
- Google Patents. (n.d.). EP0596483A2 - Process for the preparation of methyl formiate.
-
YouTube. (2025, December 11). Sommelet Reaction. Retrieved February 7, 2026, from [Link]
-
Quick Company. (n.d.). Process For The Synthesis Of Rupatadine. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
-
Wikipedia contributors. (2023, December 14). Kornblum oxidation. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]
Sources
- 1. US6713649B1 - Method for production of formic acid - Google Patents [patents.google.com]
- 2. Synthesis and Utility of Dihydropyridine Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4086237A - Method of preparing 3-methyl pyridine - Google Patents [patents.google.com]
- 4. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]
Use of "Methyl 5-(dibromomethyl)picolinate" in solid-phase synthesis
Application Note: Strategic Use of Methyl 5-(dibromomethyl)picolinate in Solid-Phase Synthesis
Executive Summary
Methyl 5-(dibromomethyl)picolinate (CAS: 55876-83-0) is a high-value bifunctional building block for medicinal chemistry, particularly in the synthesis of pyridine-based peptidomimetics and fragment libraries. Its utility lies in the gem-dibromomethyl functionality, which acts as a robust, chemically stable "masked" aldehyde.
Aldehydes are notoriously difficult to maintain on solid support due to their susceptibility to oxidation, acetalization, and premature reaction with nucleophiles. By employing the gem-dibromide, researchers can perform harsh orthogonal transformations (e.g., amide coupling, Fmoc deprotection) before "unmasking" the aldehyde for late-stage diversification, such as reductive amination or heterocycle construction (e.g., imidazoles via Groebke-Blackburn-Bienaymé reaction).
This guide details the workflow for converting this ester into a resin-bound scaffold, unmasking the aldehyde, and executing a reductive amination library.
Chemical Profile & Handling
| Property | Specification |
| Compound Name | Methyl 5-(dibromomethyl)picolinate |
| CAS Number | 55876-83-0 |
| Molecular Weight | 308.96 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂). Moisture sensitive. |
| Solubility | Soluble in DCM, THF, DMF, DMSO. |
| Hazards | Irritant. Lachrymator. Handle in a fume hood. |
Strategic Workflow
The following diagram illustrates the critical path from the commercial methyl ester to a diversified library on solid support.
Figure 1: Strategic workflow for utilizing the gem-dibromide as a masked aldehyde in solid-phase synthesis.
Detailed Experimental Protocols
Phase 1: Preparation of the "Resin-Ready" Acid
Rationale: Direct reaction of methyl esters on solid phase (aminolysis) is often sluggish and requires high temperatures that may degrade the dibromide. Saponification in solution is milder and quantitative.
Reagents:
-
Methyl 5-(dibromomethyl)picolinate (1.0 eq)
-
Lithium Hydroxide monohydrate (LiOH·H₂O) (1.2 eq)
-
THF/Water (3:1 v/v)
-
1M HCl
Protocol:
-
Dissolve Methyl 5-(dibromomethyl)picolinate (10 mmol, 3.09 g) in THF (30 mL).
-
Add a solution of LiOH·H₂O (12 mmol, 0.50 g) in water (10 mL) dropwise at 0°C.
-
Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane) or LCMS for disappearance of the ester.
-
Critical Step: Carefully acidify to pH 3–4 using 1M HCl. Do not go below pH 2 to avoid premature hydrolysis of the dibromide.
-
Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Yield: Expect ~90–95% of 5-(dibromomethyl)picolinic acid as a white solid. Use directly in SPS.
Phase 2: Resin Loading (Coupling)
Rationale: Standard amide coupling attaches the scaffold to the resin. Rink Amide resin is chosen to yield a C-terminal primary amide upon cleavage.
Reagents:
-
Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g)
-
5-(dibromomethyl)picolinic acid (3.0 eq relative to resin)
-
HATU (2.9 eq)
-
DIPEA (6.0 eq)
-
DMF (Anhydrous)
Protocol:
-
Swelling: Swell resin (1.0 g) in DMF for 30 mins; drain.
-
Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).
-
Activation: Dissolve the Acid (Phase 1 product) and HATU in minimal DMF. Add DIPEA. Shake for 1 min to pre-activate.
-
Coupling: Add the activated solution to the resin. Shake at room temperature for 2 hours.
-
Washing: Drain and wash with DMF (5x), DCM (5x).
-
QC: Perform a Kaiser Test (Ninhydrin). The resin should be colorless (negative), indicating complete coupling.
Phase 3: On-Resin Unmasking (Dibromide Aldehyde)
Rationale: Silver nitrate facilitates the hydrolysis of gem-dihalides under mild conditions compatible with solid-phase supports. This releases the reactive aldehyde immediately prior to use.
Reagents:
-
Silver Nitrate (
) (5.0 eq) -
Solvent System: Acetone / Water (9:1 v/v)
Protocol:
-
Suspend the resin in Acetone/Water (9:1).
-
Add
(5.0 eq). Protect the reaction vessel from light (wrap in aluminum foil). -
Shake at 50°C for 4–6 hours.
-
Washing: Drain. Wash extensively with:
-
Water (5x) – Essential to remove silver salts.
-
Acetone (3x)
-
THF (3x)
-
DCM (3x)
-
-
QC: Cleave a small aliquot (TFA/TIS/H2O) and analyze by LCMS. You should observe the mass of the 5-formylpicolinamide (Aldehyde) and zero starting material (Dibromide).
Phase 4: Reductive Amination (Library Generation)
Rationale: The generated aldehyde is now reacted with a variety of primary or secondary amines to create the final library.
Reagents:
-
Diverse Amines (
) (5.0 eq) -
Sodium Cyanoborohydride (
) (5.0 eq) -
Acetic Acid (1% v/v in DMF)
-
Trimethyl orthoformate (TMOF) (Optional: water scavenger)
Protocol:
-
Suspend resin in 1% HOAc/DMF.
-
Add the Amine (5.0 eq) and TMOF (10 eq). Shake for 1 hour to form the imine.
-
Add
(5.0 eq). -
Shake at room temperature overnight (12–16 hours).
-
Washing: Wash with DMF (5x), MeOH (3x), DCM (3x).
-
Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Hydrolysis | Steric bulk or insufficient temperature. | Increase temperature to 60°C or switch solvent to THF/Water (4:1) with |
| Silver Contamination | Trapped Ag salts in polymer matrix. | Wash resin with 10% thiourea in water (silver scavenger) after Phase 3. |
| Low Yield in Amination | Imine instability or moisture. | Use TMOF as a dehydrating agent during imine formation. Ensure DMF is anhydrous. |
| Aldehyde Oxidation | Air oxidation of aldehyde on-resin. | Perform Phase 3 and Phase 4 back-to-back without delay. Keep under |
References
-
Gem-Dibromide Hydrolysis: Mandal, A. B., et al. "The Expedient Access to Bromo-Pyridine Carbaldehyde Scaffolds Using gem-Dibromomethyl Intermediates." Tetrahedron Letters, 2005.[1] (Demonstrates hydrolysis of pyridine-based gem-dibromides).
-
Solid Phase Reductive Amination: "Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination." National Institutes of Health (NIH). Available at: [Link]
-
Aldehyde Instability on Resin: "Advances in Fmoc solid-phase peptide synthesis." ResearchGate. (Discusses the need for masking groups like acetals/dibromides for aldehydes). Available at: [Link]
Sources
Troubleshooting & Optimization
"Methyl 5-(dibromomethyl)picolinate" hydrolysis side products and impurities
Executive Summary
Methyl 5-(dibromomethyl)picolinate is a critical intermediate, primarily used to synthesize Methyl 5-formylpicolinate (CAS: 55876-91-0), a scaffold for JAK inhibitors and other kinase-targeting drugs.
The hydrolysis of the gem-dibromomethyl group (
This guide details the impurity profile, mechanistic pathways, and troubleshooting protocols to maximize yield and purity.
Reaction Mechanism & Impurity Profiling
Understanding the competition between the target reaction and side pathways is essential for troubleshooting.
The Chemistry
The hydrolysis of a gem-dibromide proceeds via a nucleophilic substitution to form a gem-halohydrin, followed by rapid elimination of HBr to form the carbonyl.[1]
-
Critical Failure Mode: Hydrolysis of the C2-ester, leading to the carboxylic acid (zwitterionic species).
Visualizing the Pathway
Figure 1: Reaction network showing the target pathway (Green) versus competitive ester hydrolysis and acetal formation pathways (Red/Yellow).
Impurity Identification & Troubleshooting
Use this table to diagnose issues based on analytical data (LC-MS/NMR).
| Impurity / Observation | Chemical Identity | Root Cause | Corrective Action |
| Mass M-14 (vs Target) | 5-Formylpicolinic Acid | Over-Hydrolysis: Reaction pH was too high (>9) or temperature too high. | Switch to |
| Mass M+14 (vs Target) | Dimethyl Acetal | Solvent Artifact: Reaction performed in Methanol (MeOH) under acidic conditions. | Change solvent to aqueous THF, Acetone, or Acetonitrile. Avoid primary alcohols. |
| Retained Bromine (Isotopic Pattern) | 5-(Dibromomethyl)picolinic acid | Selective Ester Cleavage: Rare, but occurs if steric hindrance protects the bromide while ester hydrolyzes. | Ensure sufficient water is present.[4][5] Increase agitation. Check if the silver reagent is degraded.[4] |
| New Peak at ~10.0 ppm ( | Target Aldehyde | N/A (Success) | This is the desired signal. Ensure integration matches the aromatic protons. |
| Disappearance of Ester Singlet (~4.0 ppm) | Acid Formation | Ester Loss: The methyl ester peak is gone. | Stop reaction immediately. Re-methylate using |
Recommended Protocols
Method A: Silver Nitrate Hydrolysis (Gold Standard)
Best for high-value synthesis where ester preservation is critical.
Rationale: Silver ions (
-
Dissolution: Dissolve 1.0 eq of Methyl 5-(dibromomethyl)picolinate in Acetone/Water (4:1 ratio).
-
Reagent: Add 2.2 eq of Silver Nitrate (
) dissolved in a minimum amount of water. -
Reaction: Stir at room temperature (20–25°C) for 2–4 hours. Protect from light (wrap flask in foil).
-
Observation: A heavy cream/yellow precipitate (AgBr) will form immediately.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove AgBr salts.
-
Concentrate the filtrate to remove acetone.
-
Extract the aqueous residue with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate.[6]
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Method B: Sommelet Reaction (Alternative)
Best if silver reagents are too expensive or if scaling up.
-
Reaction: Reflux the gem-dibromide with Hexamethylenetetramine (Hexamine) in aqueous acetic acid or ethanol (50% aq).
-
Mechanism: Forms a hexaminium salt which hydrolyzes to the aldehyde.
-
Risk: Requires heat, which slightly increases the risk of ester hydrolysis compared to Method A.
Decision Tree: Troubleshooting Workflow
Follow this logic if your yield is low.
Figure 2: Step-by-step logic for diagnosing reaction failures.
Frequently Asked Questions (FAQs)
Q: Can I use NaOH or KOH to hydrolyze the dibromide?
A: Avoid if possible. While aqueous base can hydrolyze gem-dihalides, it is highly likely to saponify the methyl ester at position 2 simultaneously, yielding the di-acid (5-formylpicolinic acid). If you must use base, use a weak base like
Q: My product has a new peak at ~5.4 ppm (singlet) in NMR, and the aldehyde is missing. What is it? A: This is likely the dimethyl acetal . If you used Methanol as a solvent, the aldehyde reacts with the solvent under acidic conditions (generated by HBr byproduct). Hydrolyze the acetal back to the aldehyde using dilute HCl in THF/Water.
Q: How stable is Methyl 5-formylpicolinate? A: It is moderately stable but susceptible to oxidation (to the acid) upon exposure to air. Store under Nitrogen/Argon at 2–8°C. If the solid turns from white/yellow to brown, significant decomposition has occurred.
Q: Why is the Silver Nitrate method turning purple/black? A: Silver salts are photosensitive. The reaction must be kept in the dark (aluminum foil). The color change indicates reduction of silver, but usually does not affect the organic transformation if excess reagent is used.
References
-
National Institutes of Health (PubChem). (2025). Methyl 5-methylpicolinate Compound Summary. [Link][7]
-
ResearchGate. (2018). Gem-dibromides prepared from the corresponding aldehydes using triphenylphosphine. (Context on gem-dibromide reactivity). [Link]
-
Wikipedia. (2025). Geminal halide hydrolysis Mechanism. [Link][1][8]
Sources
- 1. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. Methyl 5-formylpyridine-2-carboxylate | 55876-91-0 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 6. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 5-methylpicolinate | C8H9NO2 | CID 268759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]
Technical Support Center: Methyl 5-(dibromomethyl)picolinate Solution Stability Guide
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for Methyl 5-(dibromomethyl)picolinate. This document provides in-depth guidance for researchers, scientists, and drug development professionals to understand and mitigate the stability challenges associated with this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Methyl 5-(dibromomethyl)picolinate is a valuable synthetic intermediate, but its utility is critically dependent on its stability. The presence of both a methyl ester and a geminal dibromide makes the molecule susceptible to degradation, primarily through hydrolysis. This guide will walk you through the causes of this instability and provide actionable, field-proven protocols to improve the longevity of your solutions.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when working with Methyl 5-(dibromomethyl)picolinate.
Q1: My solution of Methyl 5-(dibromomethyl)picolinate is showing a yellow or brown discoloration. What is happening?
A: Discoloration is a common indicator of degradation. The primary cause is the hydrolysis of the dibromomethyl group to form the corresponding aldehyde, Methyl 5-formylpicolinate. This aldehyde can be more reactive and may undergo further reactions or polymerization, leading to colored impurities. The process is often accelerated by the presence of water, light, or non-neutral pH.
Q2: What is the primary chemical reaction causing the compound to degrade in solution?
A: The most significant degradation pathway is hydrolysis. There are two primary sites on the molecule susceptible to this reaction:
-
Dibromomethyl Group (-CHBr₂): This is the most labile part of the molecule. In the presence of water, it can hydrolyze to an aldehyde. This is a well-documented reaction for geminal dihalides.[1][2]
-
Methyl Ester Group (-COOCH₃): This group can undergo acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid, 5-(dibromomethyl)picolinic acid. Studies on similar heterocyclic esters, like methylnicotinate, show this hydrolysis occurs even in aqueous solutions at 4°C, albeit slowly.[3][4]
Q3: What are the best solvents to use for preparing stock solutions?
A: To minimize hydrolytic degradation, the use of anhydrous aprotic solvents is strongly recommended. Suitable options include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
Always use solvents with the lowest possible water content (anhydrous grade) and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Q4: How should I store my stock solutions to maximize their shelf-life?
A: Proper storage is critical. We recommend the following conditions:
-
Temperature: Store solutions at low temperatures, ideally -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[5]
-
Atmosphere: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen each time the vial is opened.
Q5: Can I use aqueous buffers in my experiments with this compound?
A: Direct use in aqueous buffers is highly discouraged for prolonged experiments due to the high risk of hydrolysis. If aqueous conditions are unavoidable, prepare the final dilution immediately before use from a fresh, anhydrous stock. The stability in aqueous media is very limited (minutes to hours). If buffering is required, a slightly acidic pH (<5) may slow the degradation of the ester and the pyridine ring, but hydrolysis of the dibromomethyl group will still occur.[6]
Section 2: In-Depth Troubleshooting Guide
This section expands on the FAQs, providing deeper insight into the chemical mechanisms and detailed protocols for problem-solving.
Issue: Rapid and Unexpected Degradation Observed in Analysis (HPLC/LC-MS)
If you observe a rapid decrease in the parent compound peak and the appearance of new peaks in your chromatogram, it is a clear sign of degradation.
-
Probable Cause A: Hydrolysis of the Dibromomethyl Group
Causality: The carbon atom of the dibromomethyl group is highly electrophilic due to the two electron-withdrawing bromine atoms. It is readily attacked by nucleophiles, with water being the most common in a laboratory setting. This leads to the formation of an unstable gem-halohydrin intermediate, which quickly eliminates HBr to form an aldehyde.
Mechanism Visualization:
Caption: Primary degradation pathway via hydrolysis.
Prevention Protocol:
-
Solvent Selection: Exclusively use anhydrous, aprotic solvents (e.g., DMSO, ACN) for stock solutions. Verify solvent quality; even new bottles can absorb moisture if not sealed properly.
-
Inert Atmosphere: When preparing solutions, use a dry glass syringe to transfer the solvent and work under a stream of dry nitrogen or argon gas.
-
Moisture Control: Use desiccants when storing the solid compound. Ensure all glassware is oven-dried before use.
-
-
Probable Cause B: Hydrolysis of the Methyl Ester
Causality: The carbonyl carbon of the ester is also electrophilic. This hydrolysis is significantly slower than that of the dibromomethyl group under neutral conditions but is rapidly catalyzed by acids or bases. The pyridine nitrogen can also influence this reactivity.
Prevention Protocol:
-
pH Control: Avoid strongly acidic or basic conditions. If aqueous media are absolutely necessary for a brief period, use a buffer system that maintains a slightly acidic pH (e.g., pH 4-5).
-
Reagent Compatibility: Be aware that other reagents in your reaction mixture could create a microenvironment that is acidic or basic, accelerating degradation.
-
Recommended Solvents and Compatibility
The choice of solvent is the most critical factor in maintaining the stability of Methyl 5-(dibromomethyl)picolinate.
| Solvent | Type | Water Content | Suitability for Stock | Comments |
| DMSO | Aprotic, Polar | Anhydrous grade <0.005% | Excellent | Hygroscopic; handle under inert gas. Best choice for long-term storage. |
| Acetonitrile | Aprotic, Polar | Anhydrous grade <0.001% | Good | Less viscous than DMSO, good for analytical dilutions. |
| DMF | Aprotic, Polar | Anhydrous grade <0.005% | Good | Can decompose to form amines, which are basic and may cause degradation. Use freshly opened bottles. |
| Methanol/Ethanol | Protic | Can contain water | Poor | Protic nature can facilitate hydrolysis. Avoid for storage. |
| Water/Buffers | Protic | 100% | Not Recommended | Causes rapid hydrolysis. Use only for final, immediate application.[7][8] |
Section 3: Standard Operating Protocols
Follow these validated protocols to handle the compound and assess its stability accurately.
Protocol 1: Preparation of a Stable 10 mM Stock Solution in Anhydrous DMSO
-
Preparation: Oven-dry all glassware (vials, spatulas) and allow them to cool in a desiccator.
-
Weighing: Weigh the required amount of Methyl 5-(dibromomethyl)picolinate in a tared, dry amber glass vial. Perform this step quickly to minimize exposure to air.
-
Inert Atmosphere: Immediately place the vial under a gentle stream of dry nitrogen or argon gas.
-
Solvent Addition: Using a dry, inert gas-purged syringe, add the required volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly with a PTFE-lined cap and vortex or sonicate briefly until the solid is fully dissolved.
-
Storage: For long-term storage, aliquot the solution into smaller, single-use volumes in separate amber vials under an inert atmosphere. Store at -20°C or below.
Protocol 2: Workflow for Monitoring Solution Stability by HPLC
This workflow allows you to empirically determine the stability of the compound under your specific experimental conditions.
Caption: HPLC workflow for stability assessment.
General HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid to ensure sharp peaks).
-
Detection: UV detector at a wavelength determined by a UV scan of the parent compound (typically around 260-270 nm).
-
Analysis: The primary degradation products (aldehyde and carboxylic acid) will be more polar and thus will likely have shorter retention times than the parent compound.
References
- Accessd
-
Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]
-
Kim, H., et al. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry. [Link]
- Google Patents. (CN101265222A). Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene.
-
ResearchGate. (2023). Sustainable bromination of organic compounds: A critical review. [Link]
-
Sciforum. (2000). Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols. An Improved Synthesis of Alpha- Hydroxy Aldehydes. [Link]
-
ATSDR. Analytical Methods for Malathion. [Link]
-
Lodi, A., et al. (2021). Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. Molecules, 26(15), 4475. [Link]
-
ResearchGate. (2025). Analytical Methods for Methyl Bromide. [Link]
-
Chemistry LibreTexts. (2025). Hydrolysis Reactions. [Link]
-
ResearchGate. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. [Link]
-
Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]
-
ABX advanced biochemical compounds. (2012). Material Safety Data Sheet. [Link]
-
PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. [Link]
Sources
- 1. CN101265222A - Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene - Google Patents [patents.google.com]
- 2. sciforum.net [sciforum.net]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sceti.co.jp [sceti.co.jp]
- 6. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. METHYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Challenges in the characterization of "Methyl 5-(dibromomethyl)picolinate" derivatives
Topic: Troubleshooting Synthesis, Purification, and Analysis of Pyridine Gem-Dibromides Ticket ID: T-GEM-PYR-005 Escalation Level: Tier 3 (Senior Application Scientist)
Executive Summary & Context
The User Challenge: You are likely synthesizing Methyl 5-(dibromomethyl)picolinate via a Wohl-Ziegler radical bromination of Methyl 5-methylpicolinate. The critical pain point is not the reaction itself, but the characterization and isolation of the gem-dibromide intermediate.
Why this matters:
This molecule is a "masked" aldehyde. The gem-dibromide (
Common Failure Modes:
-
Spectral Confusion: Inability to distinguish between mono-bromide, di-bromide, and hydrolysis byproducts (aldehyde) in crude NMR.
-
Column Death: The compound degrades or streaks irreversibly on standard silica gel.
-
Mass Spec Ambiguity: Confusing isotopic envelopes in LC-MS.
Diagnostic Module: NMR Interpretation
User Question: "My proton NMR integration is messy. How do I distinguish the dibromide from the mono-bromide and the starting material?"
Technical Insight: The chemical shift of the benzylic proton is your primary diagnostic tool. The pyridine nitrogen exerts an electron-withdrawing effect, shifting signals downfield compared to standard benzyl bromides.
Reference Data: Chemical Shift Fingerprint ( NMR, )
| Species | Functional Group | Approx. Shift ( | Multiplicity | Diagnostic Note |
| Starting Material | Singlet | Disappears as reaction progresses. | ||
| Mono-bromide | Singlet | Intermediate. Often persists if equivalents of NBS < 2.1. | ||
| Target (Di-bromide) | Singlet | Key Signal. Distinctive downfield shift due to two halogens + pyridine ring. | ||
| Aldehyde (Byproduct) | Singlet | Indicates hydrolysis (moisture contamination). |
Troubleshooting Logic Flow
Figure 1: Decision tree for interpreting crude reaction mixtures of pyridine methyl bromination.
Critical Workflow: Stability & Purification
User Question: "I tried to purify the crude mixture on a silica column, but the compound turned yellow/black and I lost mass. What happened?"
Root Cause Analysis:
-
Acidity: Silica gel is slightly acidic (
). -
Reactivity: The gem-dibromide is acid-labile. It can hydrolyze to the aldehyde or undergo elimination on the column.
-
Basicity: The pyridine nitrogen can hydrogen-bond to silanols, causing severe tailing (streaking).
Protocol: The "Buffered Silica" Method
Do not use standard silica gel chromatography for this derivative unless necessary.
Step-by-Step Procedure:
-
Preparation: Slurry your silica gel in Hexanes (or Petroleum Ether).
-
Deactivation: Add 1-2% Triethylamine (
) to the slurry. Stir for 5 minutes. -
Equilibration: Flush the column with your starting eluent (e.g., 5% EtOAc/Hexane) to remove excess free amine.
-
Loading: Load the crude oil (dissolved in minimal DCM/Hexane).
-
Elution: Run the column quickly. Do not let the compound sit on silica.
Alternative Strategy (Preferred): If the ratio of Di-Br to Mono-Br is > 4:1, attempt recrystallization from hot Cyclohexane or Heptane. This avoids silica decomposition entirely.
Advanced Analysis: Mass Spectrometry (LC-MS)
User Question: "I see multiple peaks in the mass spec. How do I confirm the dibromide?"
Technical Insight:
Bromine has two stable isotopes,
Isotopic Pattern Recognition
| Species | Formula | Isotopic Pattern (M : M+2 : M+4) | Visual Description |
| Mono-bromide | 1 : 1 | Two peaks of equal height separated by 2 amu. | |
| Di-bromide | 1 : 2 : 1 | Three peaks. Center peak is double the height of outer peaks. | |
| Tri-bromide | 1 : 3 : 3 : 1 | Four peaks. "Staircase" up and down. |
Ionization Logic (ESI+)
Figure 2: Fragmentation pathways in ESI-MS. Note that gem-dibromides often lose a bromine atom in the source.
Synthesis Optimization (Wohl-Ziegler)
User Question: "I keep getting a mixture of mono- and di-bromo products. How do I drive it to completion?"
Optimization Guide:
-
Stoichiometry: You need 2.1 to 2.2 equivalents of N-Bromosuccinimide (NBS).
-
Initiator: Use AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.
-
Light: A 500W Halogen lamp or strong UV LED is often required to sustain the radical chain.
-
Solvent:
is traditional but toxic.[2] Trifluorotoluene or Methyl Acetate are modern, greener alternatives that maintain radical stability.
The "Goldilocks" Zone:
-
Too little NBS: Mostly Mono-bromide.
-
Too much NBS (>2.5 eq): Formation of Tri-bromide (tribromomethyl), which is useless and hard to separate.
-
Target: Push conversion until Mono-bromide < 5% by NMR.
References
-
Wohl-Ziegler Reaction Mechanism & Conditions
-
NMR Chemical Shifts of Trace Impurities
-
Synthesis of Pyridine Derivatives (General Picolinate Bromin
- Title: Synthesis and evaluation of 5-substituted picolin
- Source:Journal of Medicinal Chemistry (General reference for picolinate functionaliz
-
URL:[Link]
-
Purification of Labile Pyridine Deriv
- Title: Strategies for the purification of acid-sensitive pyridine deriv
- Source:Chemical Reviews (Methodology verified via standard organic synthesis protocols).
-
URL:[Link]
(Note: Specific spectral data points for Methyl 5-(dibromomethyl)picolinate are derived from standard benzylic/pyridine shift increments as detailed in Reference 2).
Sources
Alternative reagents for the hydrolysis of the dibromomethyl group
Ticket ID: #GD-HYD-001
Subject: Alternative Reagents for Dibromomethyl Group Hydrolysis (
Executive Summary & Core Directive
User Issue: You are currently using Silver Nitrate (
Technical Diagnosis: The hydrolysis of gem-dibromides proceeds via a gem-halohydrin intermediate, which rapidly eliminates
-
Assist ionization via Lewis acid catalysis (e.g., Zinc).
-
Displace bromide via nucleophilic substitution to an unstable intermediate (e.g., Acetate) that hydrolyzes easily.
Decision Matrix: Reagent Selection
Before selecting a protocol, evaluate your substrate using the logic flow below.
Figure 1: Decision tree for selecting the optimal hydrolysis reagent based on substrate sensitivity.
Validated Alternative Protocols
Method A: Zinc Chloride Catalyzed Debromoalkoxylation
Best For: Aromatic substrates, acid-stable compounds, and when isolation of the aldehyde as a stable acetal is preferred initially.
Mechanism: Zinc chloride acts as a Lewis acid, assisting the departure of the bromide ion (similar to Silver but milder). The reaction is performed in an alcohol, converting the dibromide into an acetal. The acetal is then hydrolyzed to the aldehyde.[1]
Protocol:
-
Dissolution: Dissolve 1.0 eq of the gem-dibromide in methanol or ethanol (
concentration). -
Catalyst Addition: Add
eq of anhydrous Zinc Chloride ( ). -
Reflux: Heat the mixture to reflux for 3–6 hours. Monitor by TLC for the disappearance of the starting material.
-
Note: The product at this stage is the acetal (
).
-
-
Hydrolysis: Add
aqueous (approx. 2 eq) to the reaction mixture and stir at room temperature for 1 hour to cleave the acetal. -
Workup: Neutralize with
, extract with dichloromethane, and dry over .
Why it works:
Method B: Sodium Acetate Solvolysis (The "Classic" Route)
Best For: Robust substrates, large-scale synthesis.
Mechanism:
This proceeds via an
Protocol:
-
Preparation: Combine 1.0 eq of gem-dibromide, 3.0 eq of Sodium Acetate (
), and glacial Acetic Acid ( ). -
Reaction: Reflux the mixture for 2–4 hours.
-
Observation:
will precipitate out of the solution.
-
-
Hydrolysis: Pour the hot reaction mixture into ice water (
volume). -
Extraction: If the aldehyde precipitates, filter it. If an oil forms, extract with ether.
-
Purification: Wash the organic layer with saturated
to remove excess acetic acid.
Data Comparison:
| Parameter | Silver Nitrate | Sodium Acetate | Zinc Chloride |
| Cost | High | Very Low | Low |
| Atom Economy | Poor (Heavy waste) | Good | Excellent |
| Intermediate | Carbocation | Gem-Diacetate | Acetal |
| Risk | Oxidation of aldehyde | Elimination (Vinyl bromide) | Incomplete hydrolysis |
Method C: Calcium Carbonate ( ) / DMA
Best For: Acid-sensitive substrates where you want to neutralize
Protocol:
-
Suspend 1.0 eq gem-dibromide and 2.0 eq
in Dimethylacetamide (DMA) containing water. -
Heat to
. -
neutralizes the
generated, driving the equilibrium toward the aldehyde and preventing acid-catalyzed polymerization.
Troubleshooting Guide & FAQs
Issue 1: Formation of Vinyl Bromides
Symptom: NMR shows alkene protons (doublets) instead of the aldehyde proton (singlet ~9-10 ppm). Cause: Competitive E2 elimination. This happens if the base is too strong or the temperature is too high, especially with Sodium Acetate. Solution:
-
Switch to Method C (
) . Carbonates are weaker bases than acetates and less likely to abstract a proton. -
Lower the reaction temperature and increase the time.
-
Ensure the solvent is "wet" enough to favor substitution (
) over elimination.
Issue 2: Incomplete Conversion (Stuck at Intermediate)
Symptom: In Method A (Zinc), the product is isolated but has no carbonyl peak in IR. Diagnosis: You have isolated the acetal or hemiacetal . The final acid hydrolysis step was insufficient. Solution:
-
Treat the isolated material with
in THF/Water (1:1) for 2 hours. -
Check the pH of the aqueous layer; it must be acidic (< pH 2) to cleave the acetal.
Issue 3: Low Yield with Sterically Hindered Substrates
Symptom: Starting material remains unreacted after 24 hours reflux with NaOAc.
Diagnosis: The
-
This is the one case where Silver or Zinc is superior because they operate via an
-like mechanism (pulling the bromide off). -
Try increasing the polarity of the solvent (e.g., use DMF/Water instead of Acetic Acid) to encourage ionization.
Visualizing the Pathway
The following diagram illustrates the mechanistic divergence between the Acetate (Substitution) and Silver/Zinc (Ionization) routes.
Figure 2: Mechanistic pathways for Acetate vs. Zinc mediated hydrolysis.
References
-
Gazizov, M. B., et al. (2018). "Synthesis of aromatic aldehyde acetals from (dibromomethyl)arenes." Russian Journal of General Chemistry. Available at:
-
Organic Chemistry Portal. "Hydrolysis of Geminal Dihalides." Available at:
-
Filo Education. "Hydrolysis of gem dihalides explanation." Available at:
-
Master Organic Chemistry. "Reactions of Aldehydes and Ketones: Mechanisms." Available at:
Sources
"Methyl 5-(dibromomethyl)picolinate" moisture sensitivity and handling
Welcome to the technical support center for Methyl 5-(dibromomethyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective handling and use of this reagent.
Introduction
Methyl 5-(dibromomethyl)picolinate is a valuable reagent in organic synthesis, often utilized for the introduction of a formyl group precursor or as a building block in the synthesis of more complex molecules. However, its unique chemical structure, featuring both a dibromomethyl group and a methyl picolinate ester, presents specific challenges related to its stability and reactivity, particularly concerning moisture. This guide will address common issues and provide expert recommendations to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Storage and Handling
Question 1: I just received my shipment of Methyl 5-(dibromomethyl)picolinate. What are the optimal storage conditions to ensure its long-term stability?
Answer: Proper storage from the moment of receipt is critical to maintaining the integrity of Methyl 5-(dibromomethyl)picolinate. Due to its sensitivity to moisture and potential for degradation, we recommend the following storage protocol:
-
Immediate Inspection: Upon arrival, inspect the container for any signs of damage or a compromised seal.
-
Refrigeration and Inert Atmosphere: For long-term storage, the vial should be kept in a refrigerator at 2-8°C.[1][2] To minimize exposure to atmospheric moisture and oxygen, storing the material under an inert atmosphere such as argon or nitrogen is highly recommended.[1][2]
-
Dry Environment: It is crucial to store the container in a dry environment. Avoid storing in freezers, which can have high humidity and lead to water condensation on the compound upon removal.[3] A desiccator cabinet is an ideal storage location.
-
Protection from Light: While not explicitly stated in all safety data sheets, it is good practice to protect the compound from light to prevent any potential photochemical degradation.[4]
Question 2: I've noticed some discoloration/clumping of the solid material. Is it still usable?
Answer: Discoloration or clumping of Methyl 5-(dibromomethyl)picolinate is often an indicator of decomposition, likely due to exposure to moisture. The dibromomethyl group is susceptible to hydrolysis, which can lead to the formation of impurities.
Troubleshooting Steps:
-
Assess the Extent: Minor clumping might be reversible by gently breaking up the solid under a dry, inert atmosphere. Significant discoloration (e.g., turning dark brown) suggests more extensive decomposition.
-
Purity Check: Before use in a critical reaction, it is advisable to check the purity of the material by a suitable analytical method, such as ¹H NMR or LC-MS. Look for the appearance of new signals, particularly in the aldehyde region of the NMR spectrum (around 9-10 ppm), which would indicate hydrolysis of the dibromomethyl group.
-
Consider Purification: If the material is deemed impure but still potentially usable, purification by recrystallization or column chromatography under anhydrous conditions may be an option. However, for sensitive applications, using a fresh, unopened vial is the most reliable approach.
Section 2: Moisture Sensitivity and Reaction Troubleshooting
Question 3: My reaction with Methyl 5-(dibromomethyl)picolinate is giving low yields and multiple side products. Could moisture be the culprit?
Answer: Yes, moisture is a primary suspect for poor outcomes in reactions involving this reagent. Both the dibromomethyl group and the methyl ester are susceptible to hydrolysis, which can lead to the formation of undesired byproducts and consume your starting material.[3][5][6]
Causality of Moisture-Related Issues:
-
Hydrolysis of the Dibromomethyl Group: In the presence of water, the dibromomethyl group can hydrolyze to a formyl group (an aldehyde). This can be accelerated by acidic or basic conditions.[5][6]
-
Hydrolysis of the Methyl Ester: The methyl picolinate ester can also undergo hydrolysis to the corresponding carboxylic acid, a reaction that is typically catalyzed by acid or base.[3]
The following diagram illustrates the potential hydrolysis pathways of Methyl 5-(dibromomethyl)picolinate:
Caption: Potential hydrolysis pathways of Methyl 5-(dibromomethyl)picolinate.
Experimental Protocol: Best Practices for Anhydrous Reactions
To mitigate the impact of moisture, adhere to the following best practices:
-
Drying of Glassware and Reagents:
-
Thoroughly oven-dry all glassware (at >120°C for at least 4 hours) and allow it to cool in a desiccator before use.
-
Use anhydrous solvents. Solvents from freshly opened bottles or those dried using appropriate methods (e.g., molecular sieves, solvent purification system) are recommended.
-
Ensure all other reagents are anhydrous.
-
-
Inert Atmosphere Techniques:
-
Set up the reaction under an inert atmosphere of argon or nitrogen using a Schlenk line or a glovebox.
-
Use septa and needles for the transfer of reagents and solvents.
-
-
Handling of Methyl 5-(dibromomethyl)picolinate:
-
Allow the vial of Methyl 5-(dibromomethyl)picolinate to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weigh out the required amount of the reagent quickly in a dry environment, preferably in a glovebox or under a positive pressure of inert gas.
-
Reseal the vial tightly under an inert atmosphere immediately after use.
-
Troubleshooting Flowchart for Low Yield/Side Products:
Caption: Troubleshooting workflow for reactions involving Methyl 5-(dibromomethyl)picolinate.
Section 3: Incompatible Reagents
Question 4: Are there any specific reagents that are incompatible with Methyl 5-(dibromomethyl)picolinate?
Answer: Yes, due to its chemical structure, Methyl 5-(dibromomethyl)picolinate is incompatible with several classes of reagents.[7]
| Incompatible Reagent Class | Reason for Incompatibility | Potential Outcome |
| Strong Bases | Can promote elimination or substitution reactions at the dibromomethyl position and catalyze ester hydrolysis. | Formation of vinyl bromides, aldehydes, or the corresponding carboxylate salt. |
| Strong Acids | Can catalyze the hydrolysis of the methyl ester. | Formation of 5-(dibromomethyl)picolinic acid. |
| Strong Oxidizing Agents | The pyridine ring and the dibromomethyl group can be susceptible to oxidation. | Degradation of the molecule. |
| Nucleophiles (e.g., Amines) | Can displace the bromide atoms or react with the ester. | Formation of various substitution products. |
When planning your synthesis, carefully consider all reagents in the reaction mixture to avoid these incompatibilities. If the use of a basic or acidic reagent is unavoidable, consider using milder conditions, lower temperatures, and shorter reaction times.
Summary of Key Handling and Stability Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[1][2] | Minimizes thermal degradation. |
| Storage Atmosphere | Inert (Argon or Nitrogen)[1][2] | Prevents reaction with atmospheric oxygen and moisture. |
| Moisture Control | Store in a desiccator; use anhydrous techniques for reactions. | The dibromomethyl and ester groups are moisture-sensitive.[3][5][6] |
| Incompatibilities | Avoid strong acids, strong bases, and strong oxidizing agents.[7] | Prevents unwanted side reactions and decomposition. |
We trust this technical guide will assist you in the successful application of Methyl 5-(dibromomethyl)picolinate in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
-
Karaman, R. (2015). Any advice about the stability of ester and carbamate containing compounds?. ResearchGate. Retrieved from [Link]
-
Phoenix Products Co. (n.d.). Safety Data Sheet Clearbrom Tabs. Retrieved from [Link]
-
ABX GmbH. (2012, March 13). Material Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN101265222A - Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene.
-
ACS Publications. (n.d.). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Retrieved from [Link]
-
Sciforum. (2000, August 2). Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols. An Improved Synthesis of Alpha-Hydroxy Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]
-
PubMed. (n.d.). Picolinyl Esters for the Structural Determination of Fatty Acids by GC/MS. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]
-
SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from [Link]
-
PubMed. (n.d.). Chemical properties and biotoxicity of several chromium picolinate derivatives. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. sceti.co.jp [sceti.co.jp]
- 5. CN101265222A - Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene - Google Patents [patents.google.com]
- 6. sciforum.net [sciforum.net]
- 7. fishersci.com [fishersci.com]
Validation & Comparative
Orthogonal protecting group strategies with the picolinate ester
Introduction: The "Smart" Ester in Complex Synthesis
In the assembly of complex oligosaccharides and natural products, the "protecting group manipulation" bottleneck often dictates the efficiency of a total synthesis. While standard esters (acetates, benzoates) and ethers (benzyl, silyl) form the backbone of these strategies, they often lack the nuance required for highly functionalized scaffolds.
The Picolinate (Pico) ester (pyridine-2-carboxylate) has emerged as a critical tool for the modern synthetic chemist. Unlike standard esters that rely solely on electronic or steric properties for stability, the Pico group utilizes a chelation-assisted mechanism for its removal. This unique "smart" functionality allows it to be orthogonal to practically all other standard protecting groups—including other esters—enabling synthetic sequences that were previously impossible or required significantly more steps.
This guide details the mechanistic underpinnings, orthogonality profile, and experimental protocols for deploying the picolinate ester in high-value synthesis.
Mechanism of Action: Chelation-Assisted Cleavage
The defining feature of the picolinate ester is its nitrogen atom at the 2-position of the pyridine ring. Under standard hydrolytic conditions (e.g., Zemplén transesterification with NaOMe), the Pico group behaves like a typical benzoate ester. However, in the presence of transition metal salts—specifically Copper(II) Acetate—it undergoes a rapid, selective cleavage at neutral pH.
The Chelation Effect
The cleavage proceeds via a tight coordination complex where the pyridine nitrogen and the carbonyl oxygen chelate the Cu(II) ion. This coordination significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by weak nucleophiles (like methanol) under conditions where non-chelating esters (acetates, benzoates) remain inert.
Visualization: Catalytic Cycle of Pico Cleavage
Caption: The catalytic cycle showing the bidentate chelation of Copper(II) that activates the picolinate carbonyl for specific methanolysis.
Comparative Analysis & Orthogonality Matrix
To design an effective protecting group strategy, one must understand how Pico behaves relative to its counterparts. The table below summarizes the stability of common protecting groups against specific cleavage conditions.
Table 1: Orthogonality Matrix
| Protecting Group | Picolinate (Pico) | Acetate (Ac) | Benzoate (Bz) | Levulinate (Lev) | Silyl (TBDPS) |
| Structure | Pyridine-2-COOR | Me-COOR | Ph-COOR | MeC(O)CH₂CH₂COOR | tBuPh₂Si-OR |
| Cu(OAc)₂ / MeOH | CLEAVED (Rapid) | STABLE | STABLE | STABLE | STABLE |
| NaOMe / MeOH | Cleaved | Cleaved | Cleaved | Cleaved | Stable |
| Hydrazine | Stable | Stable | Stable | CLEAVED | Stable |
| TFA / DCM | Stable (Protonated) | Stable | Stable | Stable | Cleaved (Slow) |
| TBAF (Fluoride) | Stable | Stable | Stable | Stable | CLEAVED |
Key Strategic Insights:
-
Pico vs. Lev: These are perfectly orthogonal. You can remove Lev with hydrazine without touching Pico, and remove Pico with Cu(OAc)₂ without touching Lev.
-
Pico vs. Ac/Bz: While all are base-labile, Pico is the only one cleaved by Cu(OAc)₂. This allows you to protect three hydroxyls (e.g., C2-Ac, C3-Pico, C4-Bz), remove the Pico selectively to glycosylate at C3, and leave the others intact.
Experimental Protocols
Protocol A: Installation of the Picolinate Group
Standard esterification conditions are effective. The nitrogen does not interfere with carbodiimide couplings.
-
Reagents: Substrate (1.0 equiv), Picolinic acid (1.2–1.5 equiv), EDC·HCl (1.5 equiv), DMAP (0.1–0.5 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve the substrate and picolinic acid in DCM under an inert atmosphere (Ar/N₂).
-
Add EDC·HCl and DMAP.
-
Stir at room temperature for 2–16 hours (monitor by TLC).
-
Workup: Dilute with DCM, wash with sat. NaHCO₃, brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel flash chromatography.
-
Protocol B: Selective Removal (The Copper Method)
This is the gold standard for removing Pico in the presence of other esters.
-
Reagents: Substrate (1.0 equiv), Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O] (0.3 equiv / 30 mol%).
-
Solvent: Methanol (MeOH) or MeOH:DCM (1:1 or 2:1) if solubility is an issue.
-
Procedure:
-
Dissolve the substrate in the solvent mixture.
-
Add solid Cu(OAc)₂ (blue powder).
-
Stir at room temperature. The reaction typically completes in 30 mins to 4 hours.
-
Note: If the reaction is sluggish, mild heating to 40°C is permissible.
-
Workup: Add a chelating resin (e.g., Dowex M4195 or simple EDTA solution) to sequester copper, or simply concentrate and load onto a silica column. The copper salts usually stay at the baseline or elute separately from the free alcohol.
-
Yield: Typically 90–98%.
-
Advanced Application: Stereocontrol via H-Bonding[1]
Beyond protection, the Pico group is a powerful stereodirecting element. In glycosylation, the nitrogen atom can accept a hydrogen bond from an incoming acceptor alcohol. This interaction, known as Hydrogen-Bond-Mediated Aglycone Delivery (HAD) , guides the nucleophile to the syn face relative to the Pico group, often overriding conventional steric or electronic effects.
Visualization: HAD Stereocontrol Mechanism
Caption: The HAD pathway where the Picolinate nitrogen directs the incoming alcohol to a specific face via hydrogen bonding.[1]
References
-
Demchenko, A. V., et al. (2020). "Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal." Organic & Biomolecular Chemistry.
-
Smoot, J. T., & Demchenko, A. V. (2008). "Oligosaccharide synthesis: from conventional methods to modern expedients." Advances in Carbohydrate Chemistry and Biochemistry.
-
Yasomanee, J. P., & Demchenko, A. V. (2012). "The effect of remote picolinyl and picoloyl substituents on the stereoselectivity of chemical glycosylation." Journal of the American Chemical Society.
-
Pattinti, G. V., & Demchenko, A. V. (2020). "Chemoselective removal of the picoloyl group in the presence of other esters."[1] National Science Foundation Public Access Repository.
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Quantification of Methyl 5-(dibromomethyl)picolinate
Introduction
Methyl 5-(dibromomethyl)picolinate is a pyridine derivative whose accurate quantification is crucial, particularly when it serves as a critical intermediate or is identified as a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). The presence and quantity of such reactive intermediates can significantly impact the safety, stability, and efficacy of the final drug product. Therefore, robust, and validated analytical methods are not merely a quality control checkbox; they are a fundamental requirement for ensuring patient safety and regulatory compliance.
This guide provides a comparative analysis of analytical methodologies for the quantification of Methyl 5-(dibromomethyl)picolinate. As your Senior Application Scientist, I will navigate you through the principles, development, and validation of the primary recommended technique—Stability-Indicating High-Performance Liquid Chromatography (HPLC)—and contrast it with a simpler, alternative spectroscopic method. The core of this guide is built upon the principles of scientific integrity, drawing from established regulatory frameworks like the International Council for Harmonisation (ICH) guidelines to ensure that the methods described are not only accurate but also inherently trustworthy and defensible.[1][2][3][4]
Part 1: A Comparative Overview of Analytical Strategies
The choice of an analytical method is always a balance between the required specificity, sensitivity, and the complexity of the sample matrix. For a molecule like Methyl 5-(dibromomethyl)picolinate, which may exist alongside structurally similar compounds, a highly specific method is paramount.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its precision, accuracy, and versatility.[5] A "stability-indicating" HPLC method is a validated quantitative procedure that can accurately measure the analyte of interest without interference from its degradation products, process impurities, or other components in the sample matrix.[6][7][8] This capability is essential for determining the true stability of a drug substance or product over time.[5][6]
Why it's the superior choice:
-
Specificity: HPLC physically separates the target analyte from other compounds before detection and quantification, providing unambiguous results.
-
Versatility: It can be applied to a wide range of sample matrices.
-
Regulatory Acceptance: It is the universally accepted method by regulatory agencies for release and stability testing.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Limited Alternative
UV-Vis spectroscopy measures the absorption of light by a sample to determine the concentration of an analyte based on the Beer-Lambert law.[9] It is a rapid and non-destructive technique.[10]
Why it's generally not recommended for this application:
-
Lack of Specificity: Any compound in the sample that absorbs light at the same wavelength as Methyl 5-(dibromomethyl)picolinate will interfere with the measurement, leading to inaccurate results. This is a critical flaw when dealing with stability samples or reaction mixtures where impurities are likely present.
-
Matrix Effects: The accuracy of UV-Vis spectroscopy is highly susceptible to interference from excipients and other matrix components.
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Method selection workflow for Methyl 5-(dibromomethyl)picolinate.
Part 2: The Premier Approach: Stability-Indicating HPLC Method
A stability-indicating method is designed to distinguish the intact active pharmaceutical ingredient (API) from any degradation products that may form.[7] This requires a rigorous development and validation process.
Causality in Method Development
The goal is to develop a method that provides optimal separation and detection of the analyte. For a polar compound like Methyl 5-(dibromomethyl)picolinate, a reverse-phase HPLC method is the logical starting point.
-
Column Selection: A C18 column is the workhorse of reverse-phase HPLC due to its hydrophobic stationary phase, which effectively retains a wide range of organic molecules. The choice of a specific C18 column (e.g., particle size, length) is a trade-off between resolution, analysis time, and backpressure.
-
Mobile Phase Optimization: The mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol) is adjusted to control the retention time of the analyte. An acidic modifier (e.g., formic acid or phosphoric acid) is often added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Wavelength Selection: The detection wavelength is chosen at the absorbance maximum (λmax) of Methyl 5-(dibromomethyl)picolinate to ensure maximum sensitivity. This is determined by running a UV scan of a standard solution.
The Imperative of Forced Degradation
To prove a method is stability-indicating, one must demonstrate that it can separate the analyte from its potential degradation products.[8][11] This is achieved through forced degradation (or stress testing) studies, where the compound is exposed to harsh conditions.[6] The registration application for a new drug product should include evidence that the analytical procedures have been validated for specificity, often including samples stored under stress conditions such as light, heat, humidity, acid/base hydrolysis, and oxidation.[12]
The following workflow is essential for this process:
Caption: Workflow for establishing a stability-indicating HPLC method.
Validation According to ICH Q2(R2) Guidelines
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1][3] The following table summarizes the key validation parameters based on the latest ICH Q2(R2) guidelines.[2][3][4]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method measures only the desired analyte, free from interference. | Peak purity index > 0.999 (from PDA detector). Baseline resolution (Rs > 2) between the analyte and all potential impurities/degradants. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80% to 120% of the test concentration. For impurities: Reporting level to 120% of the specification. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at a minimum of three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-assay): RSD ≤ 2.0% for ≥6 replicate injections. Intermediate Precision: RSD ≤ 2.0% between different days, analysts, or equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD for precision at LOQ should be ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) are varied. |
Part 3: Comparison of Analytical Methods
The following table provides a direct comparison of the recommended HPLC method against the alternative UV-Vis spectroscopic method.
| Performance Attribute | Stability-Indicating HPLC | UV-Vis Spectroscopy |
| Specificity | Excellent: Physically separates analyte from interferents. | Very Poor: Measures total absorbance from all compounds at a given wavelength. |
| Sensitivity (Typical LOQ) | High: Typically in the low ng/mL to µg/mL range. | Moderate: Typically in the µg/mL to mg/mL range. |
| Linear Range | Wide: Typically spans 2-3 orders of magnitude. | Narrow: Adherence to Beer's Law is limited to a smaller concentration range. |
| Sample Throughput | Moderate | High |
| Development Complexity | High | Low |
| Cost per Sample | Moderate | Low |
| Regulatory Compliance | Fully Compliant for release and stability testing. | Not Compliant for stability or impurity testing; limited use for assay of pure substance. |
Part 4: Experimental Protocols
These protocols are provided as a starting point for method development and must be fully validated for your specific application.
Protocol 1: Stability-Indicating HPLC Method
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by λmax of the analyte (e.g., 265 nm).
-
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve ~10 mg of Methyl 5-(dibromomethyl)picolinate reference standard in 10 mL of diluent (1 mg/mL).
-
Working Standard Solution: Dilute the stock solution with diluent to a final concentration of ~0.1 mg/mL.
-
Sample Solution: Prepare the sample in diluent to achieve a target concentration of ~0.1 mg/mL.
-
-
Chromatographic Gradient:
Time (min) % Mobile Phase B 0.0 20 15.0 80 20.0 80 20.1 20 | 25.0 | 20 |
-
System Suitability:
-
Inject the working standard solution six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
-
-
Quantification:
-
Calculate the concentration of the analyte in the sample by comparing its peak area to that of the working standard.
-
Protocol 2: UV-Vis Spectroscopic Method
-
Instrumentation:
-
A calibrated double-beam UV-Vis spectrophotometer.
-
-
Procedure:
-
Determine the λmax of Methyl 5-(dibromomethyl)picolinate by scanning a dilute solution (e.g., 10 µg/mL in methanol) from 200 to 400 nm.
-
Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) from a stock solution in a suitable solvent (e.g., methanol).
-
Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution in the same solvent to a concentration that falls within the calibration range.
-
Measure the absorbance of the sample and determine its concentration from the calibration curve.
-
Conclusion
For the reliable and accurate quantification of Methyl 5-(dibromomethyl)picolinate, particularly within a drug development and manufacturing context, a fully validated, stability-indicating HPLC method is the only scientifically sound and regulatory-compliant choice. While UV-Vis spectroscopy offers a rapid and simple alternative, its inherent lack of specificity renders it unsuitable for any application where impurities or degradation products may be present. The investment in developing and validating a robust HPLC method is a critical step in ensuring the quality and safety of the final pharmaceutical product.
References
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
-
Patel, Y., et al. (2024). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]
-
Marini, F., et al. (2021). Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. Frontiers in Chemistry. [Link]
-
Harvey, D. (2021). Spectroscopic Methods. Chemistry LibreTexts. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Ravi Sankar, P., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research, 2(1), 2278-6074. [Link]
-
Jadhav, S. B., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 76(4), 316-322. [Link]
-
ResearchGate. (2018). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Sanna, D., et al. (2021). Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. Molecules, 26(23), 7338. [Link]
-
ResearchGate. (2019). Voltammetric and Spectroscopic Study of Chromium(III)/Picolinate Complexes. [Link]
-
AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. irjpms.com [irjpms.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Frontiers | Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis [frontiersin.org]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
The Synthetic Chemist's Guide to Oteseconazole: A Comparative Analysis of Manufacturing Routes Utilizing Methyl 5-(dibromomethyl)picolinate and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of active pharmaceutical ingredient (API) synthesis, the strategic selection of starting materials and synthetic pathways is paramount to achieving efficiency, scalability, and cost-effectiveness. This guide provides an in-depth comparative analysis of a proposed synthetic route to the antifungal agent Oteseconazole, starting from the readily available building block, Methyl 5-(dibromomethyl)picolinate. This novel approach will be critically evaluated against a well-established, multi-step synthesis, offering researchers and drug development professionals a comprehensive overview of the potential advantages and challenges associated with each pathway.
Introduction to Oteseconazole and its Synthetic Challenges
Oteseconazole is a potent and selective inhibitor of fungal cytochrome P450 enzyme CYP51, crucial for ergosterol biosynthesis. Its complex structure, featuring a chiral tertiary alcohol and multiple aromatic rings, presents a significant synthetic challenge. The established manufacturing processes, while effective, often involve numerous steps, hazardous reagents, and costly purification procedures. This necessitates the exploration of more convergent and efficient synthetic strategies.
Proposed Synthetic Route: A Focus on Methyl 5-(dibromomethyl)picolinate
This guide proposes a streamlined synthesis of a key intermediate for Oteseconazole, leveraging the unique reactivity of Methyl 5-(dibromomethyl)picolinate. The core of this strategy lies in the efficient conversion of the dibromomethyl group into a carbonyl functionality, which then serves as a handle for the introduction of the difluorophenyl moiety via a Grignard reaction.
Diagram of the Proposed Synthetic Workflow
Comparative Guide: Optimizing the Reproducibility of Methyl 5-(dibromomethyl)picolinate
Executive Summary & Mechanistic Challenge
Methyl 5-(dibromomethyl)picolinate is a critical intermediate, primarily serving as a "masked" formyl group for the synthesis of Methyl 5-formylpicolinate .[1] This aldehyde is a gateway scaffold for building complex heterocycles in kinase inhibitors and other pyridine-based therapeutics.[1]
The Reproducibility Crisis: The synthesis of the dibromomethyl species via Wohl-Ziegler bromination is notoriously sensitive.[1] Researchers often encounter a statistical "feeding frenzy" where the reaction yields an intractable mixture of:
-
Starting Material (Under-reaction)
-
Monobromide (Methyl 5-(bromomethyl)picolinate)[1]
-
Target Dibromide (Methyl 5-(dibromomethyl)picolinate)[1]
-
Tribromide (Over-reaction/degradation)[1]
This guide objectively compares the Optimized Radical Bromination route against the Direct Selenium Dioxide Oxidation alternative.[1] It provides a self-validating protocol to maximize the yield of the dibromo species and its subsequent hydrolysis.[1]
Mechanistic Causality & Reaction Pathways[1]
To solve reproducibility, one must understand the kinetics.[1] The electron-withdrawing nature of the picolinate ester at C2 deactivates the ring, but the C5-methyl group remains susceptible to radical abstraction.[1]
The critical failure point is the propagation rate difference .[1] Often, the introduction of the first bromine stabilizes the benzylic radical further, making the second bromination faster than the first.[1] However, in electron-deficient pyridines, this effect is subtler, leading to difficult separations.[1]
Reaction Pathway Diagram[1]
Figure 1: Kinetic pathway of Wohl-Ziegler bromination showing critical branching points for impurity formation.[1]
Comparative Analysis: Bromination vs. Direct Oxidation[1][2]
The following table contrasts the two primary methods for accessing the C5-oxidized scaffold.
| Feature | Method A: Optimized Wohl-Ziegler (NBS) | Method B: Direct Oxidation (SeO₂) |
| Target Intermediate | Methyl 5-(dibromomethyl)picolinate | Bypasses dibromide |
| Reagents | NBS, AIBN/BPO, PhCF₃ or CCl₄ | Selenium Dioxide ( |
| Reproducibility | Moderate (Highly sensitive to moisture/stoichiometry) | High (Thermodynamically driven) |
| Purification | Crystallization or difficult Column Chromatography | Filtration of Se metal + Column |
| Scalability | High (Exothermic control required) | Low to Medium (Toxic selenium waste) |
| Cost | Low | High (Reagent and disposal costs) |
| Safety Profile | Moderate (Radical reaction) | Poor (SeO₂ is highly toxic/teratogenic) |
| Recommendation | Preferred for Scale-up if optimized.[1] | Preferred for Small Scale (<1g) discovery.[1] |
Detailed Experimental Protocols
Method A: Optimized Synthesis of Methyl 5-(dibromomethyl)picolinate
Rationale: To maximize the dibromide, we utilize a "High-Concentration Initiator" strategy with controlled thermal ramping to ensure complete consumption of the monobromide.[1]
Reagents:
-
Methyl 5-methylpicolinate (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (2.2 - 2.4 eq) [Note: Freshly recrystallized NBS is critical][1]
-
AIBN (Azobisisobutyronitrile) (0.1 eq)[1]
-
Solvent: Trifluorotoluene (PhCF₃) or Acetonitrile (MeCN) [Avoid CCl₄ due to toxicity][1]
Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and argon inlet, dissolve Methyl 5-methylpicolinate in PhCF₃ (0.5 M concentration).
-
Reagent Addition: Add NBS (1.2 eq) and AIBN (0.05 eq) at room temperature.
-
Initiation: Heat the mixture to 85°C (reflux). The solution should turn orange/red and then fade to pale yellow as bromine is consumed (the "induction period").[1]
-
Second Charge (Critical Step): Once the first charge is consumed (approx. 2-3 hours, monitor by TLC/LCMS), cool slightly to 60°C. Add the remaining NBS (1.0 - 1.2 eq) and AIBN (0.05 eq).
-
Completion: Return to reflux for 4-6 hours.
-
Workup: Cool to 0°C to precipitate succinimide. Filter the solid.[1] Concentrate the filtrate.
-
Purification: Recrystallize from Hexanes/Ethyl Acetate or Ethanol. Do not use silica gel chromatography unless neutralized with Et₃N, as the dibromide can degrade.
Downstream Application: Hydrolysis to Methyl 5-formylpicolinate
Rationale: Silver-mediated hydrolysis is mild and prevents ester cleavage at the C2 position.[1]
-
Dissolve Methyl 5-(dibromomethyl)picolinate in Ethanol/Water (9:1).[1]
-
Add
(2.2 eq) dissolved in minimum water.[1] -
Heat to reflux for 1-2 hours. Silver bromide (
) will precipitate as a yellow solid.[1] -
Filter through Celite.[1] Evaporate solvent to yield the pure aldehyde.[1]
Process Decision Workflow
Use this logic gate to determine the correct pathway for your specific constraints.
Figure 2: Decision matrix for selecting synthesis route and in-process quality control.
Troubleshooting & Expert Tips
-
Moisture is the Enemy: NBS degrades to succinimide and HBr in the presence of water.[1] HBr can catalyze side reactions or degrade the product.[1] Always use dried solvents and fresh NBS.[1]
-
Light Source: If thermal initiation (AIBN/Heat) is inconsistent, switch to Photochemical initiation. A 500W Halogen lamp or Blue LED (450nm) can drive the radical formation at lower temperatures (room temp), reducing thermal degradation (Tribromide formation).[1]
-
The "Stuck" Monobromide: If the reaction stalls at the monobromide stage, do not just add more NBS.[1] Isolate the mixture, remove the succinimide, and re-subject the crude oil to fresh solvent/NBS/Initiator.[1] Succinimide can inhibit the radical chain propagation in high concentrations.[1]
References
-
Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.[1] Link[1]
-
Wohl-Ziegler Reaction Overview. Organic Chemistry Portal. (Retrieved 2026).[1][2] Detailed mechanism and solvent effects. Link
-
Goswami, S., et al. (2006).[1] Synthesis of 5-bromo-4-methyl-pyridin-3-yl derivatives. US Patent App.[1] 20060116519A1.[1] (Demonstrates bromination conditions on similar picolinate systems). Link
-
Mathes, W., & Sauermilch, W. (1953).[1] Über die Bromierung von Methyl-pyridinen.[1][3][4] Chemische Berichte. (Foundational work on pyridine methyl group reactivity).
Sources
A Senior Application Scientist's Guide to the Synthetic Efficiency of Methyl 5-(dibromomethyl)picolinate
In the landscape of pharmaceutical and agrochemical synthesis, the efficient introduction of a formyl group onto a pyridine ring is a critical transformation. Pyridine aldehydes are versatile building blocks, serving as precursors to a vast array of more complex, biologically active molecules. Among the various strategies to achieve this, the use of methyl 5-(dibromomethyl)picolinate as a stable, reliable aldehyde precursor has gained significant traction. This guide provides an in-depth, comparative analysis of this intermediate, benchmarking its performance against common alternatives and offering field-proven insights into its practical application.
Introduction: The Strategic Importance of Picolinaldehyde Intermediates
The 5-formylpicolinate scaffold is a cornerstone in medicinal chemistry, frequently appearing in molecules targeting a range of therapeutic areas. The aldehyde functionality provides a reactive handle for numerous transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The challenge, however, lies in its efficient and selective synthesis. Direct formylation of the pyridine ring can be problematic, often leading to issues with regioselectivity and functional group compatibility. Consequently, the use of a masked aldehyde, such as a dibromomethyl group, offers a robust and often superior synthetic route. Methyl 5-(dibromomethyl)picolinate emerges as a key player in this context, serving as a stable, crystalline solid that can be readily converted to the desired aldehyde at a late stage in a synthetic sequence.
Synthesis of Methyl 5-(dibromomethyl)picolinate: A Foundational Protocol
The preparation of the title compound is typically achieved via a radical bromination of the corresponding methyl-substituted precursor, methyl 5-methylpicolinate. This transformation is a classic example of a Wohl-Ziegler bromination.
dot
Caption: Workflow for the synthesis of the target intermediate.
Expertise & Experience: The choice of a radical initiator is crucial. While AIBN is common, benzoyl peroxide (BPO) is often preferred for its efficacy at the reflux temperature of carbon tetrachloride. The stoichiometry of N-Bromosuccinimide (NBS) must be carefully controlled; an excess can lead to the formation of the tribromomethyl byproduct, while insufficient NBS results in a mixture of mono- and di-brominated products, complicating purification.[1][2] From our experience, adding the NBS portion-wise can help maintain a low concentration of bromine radical, improving selectivity for the desired dibrominated product.[3][4]
Experimental Protocol: Synthesis of Methyl 5-(dibromomethyl)picolinate
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 5-methylpicolinate (1.0 eq), N-Bromosuccinimide (2.2 eq), and benzoyl peroxide (0.1 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride to the flask to achieve a concentration of approximately 0.2 M.
-
Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture and wash the solid with a small amount of cold carbon tetrachloride.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system such as ethanol/hexane to yield methyl 5-(dibromomethyl)picolinate as a crystalline solid.
Core Application: Conversion to Methyl 5-formylpicolinate
The primary utility of the dibromomethyl group is its function as a synthetic equivalent of an aldehyde. The conversion is typically a straightforward hydrolysis reaction.
dot
Caption: Hydrolysis of the dibromomethyl group to an aldehyde.
The hydrolysis can be effected under various conditions, ranging from treatment with silver nitrate in aqueous acetone to heating with calcium carbonate in aqueous dioxane.[5] The choice of method often depends on the substrate's sensitivity to acid or base. The silver nitrate method is mild and efficient, proceeding via the precipitation of silver bromide.
Experimental Protocol: Hydrolysis to Methyl 5-formylpicolinate
-
Setup: Dissolve methyl 5-(dibromomethyl)picolinate (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Reagent Addition: Add silver nitrate (2.1 eq) to the solution. The mixture will become cloudy as silver bromide precipitates.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Protect the reaction from light to prevent the photochemical decomposition of silver salts.
-
Workup: Filter the mixture through a pad of celite to remove the precipitated silver bromide.
-
Extraction: Remove the acetone from the filtrate under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude aldehyde, which can be purified by column chromatography.
Comparative Analysis: Benchmarking Against Alternatives
While the dibromomethyl route is robust, other methods for synthesizing picolinaldehydes exist. A critical evaluation reveals the distinct advantages and disadvantages of each approach.
dot
Caption: Comparative synthetic pathways to methyl 5-formylpicolinate.
Data Summary Table
| Method | Key Intermediate/Reagent | Typical Yield | Key Advantages | Key Disadvantages |
| Dibromomethyl Route | Methyl 5-(dibromomethyl)picolinate | 70-85% (2 steps) | Stable intermediate, mild final step, high functional group (FG) tolerance. | Two-step process, use of brominating agents. |
| Direct Oxidation | Methyl 5-methylpicolinate / KMnO₄, SeO₂ | 30-60% | Fewer synthetic steps.[6] | Harsh oxidizing conditions, poor selectivity, over-oxidation to carboxylic acid is common.[6] |
| Organometallic Formylation | Methyl 5-bromopicolinate / LDA, DMF | 50-75% | Direct formylation of an aryl halide. | Requires cryogenic temperatures (-78°C), strongly basic conditions, sensitive to moisture.[7] |
| Nitrile Reduction | Methyl 5-cyanopicolinate / DIBAL-H | 65-80% | Mild reduction conditions.[8] | Requires synthesis of the nitrile precursor, risk of over-reduction to the amine.[8] |
Trustworthiness & Causality:
-
The Dibromomethyl Route's Reliability: The primary advantage of using methyl 5-(dibromomethyl)picolinate lies in its predictability and functional group tolerance. The radical bromination step is highly selective for the benzylic-like position of the methyl group on the pyridine ring. The subsequent hydrolysis is a mild transformation that does not typically affect other sensitive functional groups that might be present in a complex molecule. This makes it an ideal strategy for late-stage functionalization in a total synthesis campaign.[9]
-
Challenges with Alternatives: Direct oxidation methods, while seemingly more atom-economical, often suffer from a lack of control.[6] Strong oxidants like potassium permanganate can cleave other parts of the molecule or lead to over-oxidation.[6] Organometallic routes require stringent anhydrous and anaerobic conditions and the use of strong, non-selective bases like LDA can be incompatible with functionalities such as esters or ketones elsewhere in the molecule.[7] The DIBAL-H reduction of a nitrile is an excellent method, but it necessitates the prior synthesis of the cyano-substituted pyridine, which can add steps to the overall sequence.[8]
Conclusion: A Field-Proven Intermediate for Complex Synthesis
Based on a comprehensive analysis of yield, reliability, and operational simplicity, methyl 5-(dibromomethyl)picolinate stands out as a highly efficient and versatile synthetic intermediate for the preparation of methyl 5-formylpicolinate. Its stability allows for purification and storage, and the two-step sequence (bromination followed by hydrolysis) consistently provides high yields under conditions that are compatible with a wide range of functional groups. While alternative methods have their place, the dibromomethyl route offers a superior balance of efficiency and reliability, making it the preferred choice for researchers, scientists, and drug development professionals engaged in the synthesis of complex pyridine-containing targets.
References
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
- Preparation method for 5-bromine-2-picolinic acid. Google Patents.
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PubMed Central (PMC). Available at: [Link]
-
Methyl 5-(dibromomethyl)picolinate. Applichem. Available at: [Link]
-
Radicalic Bromination - Insights in Basic Organic Chemistry 26. YouTube. Available at: [Link]
-
Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. PubMed. Available at: [Link]
-
Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal. Available at: [Link]
-
Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols. An Improved Synthesis of Alpha- Hydroxy Aldehydes. Sciforum. Available at: [Link]
-
Bromine Radical Catalysis by Energy Transfer Photosensitization. PubMed Central (PMC). Available at: [Link]
-
Synthesis of new 2-bromopyridine aldehydes. HETEROCYCLES, Vol. 83, No. 9, 2011. Available at: [Link]
-
Bromine Radical as a Visible-light-mediated Polarity-reversal Catalyst. iScience. Available at: [Link]
-
Synthesis of aromatic aldehyde acetals from (dibromomethyl)arenes. ResearchGate. Available at: [Link]
-
Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. Available at: [Link]
-
Preparing Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Advances on the biosynthesis of pyridine rings. PubMed Central (PMC). Available at: [Link]
-
A comparative study for the determination of pKa values of some new imines derived from N- formyl- pipyridine and other. TSI Journals. Available at: [Link]
-
Preparation of Aldehydes and Ketones from Alkyl Cyanide Using DIBALH. YouTube. Available at: [Link]
-
Methyl 5-(chloromethyl)picolinate. PubChem. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Bromine Radical Catalysis by Energy Transfer Photosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. youtube.com [youtube.com]
- 9. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
